Product packaging for Hdbtu(Cat. No.:CAS No. 164861-52-3)

Hdbtu

Cat. No.: B069271
CAS No.: 164861-52-3
M. Wt: 407.25 g/mol
InChI Key: QGYDGCPRFFOXLW-UHFFFAOYSA-N
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Description

Hdbtu is a specialized chemical reagent of significant interest in synthetic organic chemistry and medicinal chemistry research. Its primary research application lies in its role as an efficient coupling agent, particularly in the formation of peptide bonds. The compound facilitates the synthesis of amides, esters, and other carboxylic acid derivatives by activating the carboxyl group, thereby enabling condensation with amines or alcohols under mild conditions. This makes this compound an invaluable tool for researchers constructing complex peptides, modifying biomolecules, and generating diverse compound libraries for high-throughput screening. Its mechanism of action typically involves the formation of an active ester intermediate with the carboxylic acid substrate, which is then more susceptible to nucleophilic attack, leading to the desired coupled product with minimized racemization—a critical factor in peptide synthesis. Researchers utilize this compound to explore novel synthetic pathways, develop peptide-based therapeutics, and study structure-activity relationships (SAR) in drug discovery campaigns. This reagent is provided as a high-purity compound to ensure reproducibility and reliability in sensitive experimental procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16F6N5O2P B069271 Hdbtu CAS No. 164861-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HBTU Coupling Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective and widely used aminium-based coupling reagent in peptide synthesis.[1][2] Introduced in 1978, it has become a staple in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies due to its ability to facilitate efficient peptide bond formation with low racemization.[1][2] This technical guide provides a comprehensive overview of HBTU, including its chemical properties, mechanism of action, comparative performance data, and detailed experimental protocols.

Core Concepts

Chemical Properties of HBTU

PropertyValue
IUPAC Name [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
CAS Number 94790-37-1
Molecular Formula C₁₁H₁₆F₆N₅OP
Molar Mass 379.247 g·mol⁻¹
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents like DMF, NMP, and DCM

Source:[1][2]

HBTU's structure, featuring a benzotriazole moiety, is key to its function in activating carboxylic acids for facile reaction with amino groups.[2]

Mechanism of Action

The primary function of HBTU is to activate a carboxylic acid group to facilitate its coupling with a primary or secondary amine, forming a stable amide bond. The generally accepted mechanism involves the formation of an HOBt (hydroxybenzotriazole) active ester intermediate.

The key steps are as follows:

  • Deprotonation: In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon atom of HBTU.

  • Intermediate Formation: This leads to the formation of an unstable intermediate and the release of a tetramethylurea byproduct.

  • Active Ester Formation: The intermediate rearranges to form a more stable HOBt active ester.

  • Nucleophilic Attack: The amino group of the incoming amino acid attacks the carbonyl carbon of the active ester.

  • Peptide Bond Formation: This results in the formation of the new peptide bond and the release of HOBt.

// Nodes Carboxylic_Acid [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBTU [label="HBTU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[Unstable Intermediate]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Active_Ester [label="R-CO-OBt\n(Active Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="R-CO-NH-R'\n(Peptide Bond)", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carboxylic_Acid -> Carboxylate [label="+ Base", color="#202124"]; Base -> Carboxylate [style=invis]; Carboxylate -> Intermediate [label="+ HBTU", color="#202124"]; HBTU -> Intermediate [style=invis]; Intermediate -> Active_Ester [label="- Tetramethylurea", color="#202124"]; Intermediate -> TMU [style=invis]; Active_Ester -> Peptide_Bond [label="+ Amine", color="#202124"]; Amine -> Peptide_Bond [style=invis]; Peptide_Bond -> HOBt [label="+ HOBt (regenerated)", style=dashed, color="#202124"]; } HBTU Mechanism of Action.

Performance and Efficiency

HBTU is renowned for its high coupling efficiency and its ability to suppress racemization, a critical factor in producing pure, biologically active peptides.[3] While its performance can be sequence-dependent, it generally provides excellent results.

The following table summarizes a comparative study of coupling reagents for the synthesis of a peptide-oligonucleotide conjugate.

Coupling ReagentSynthesis PhaseYield (%)
HBTU Solid-Phase0
PyBOPSolid-Phase4
DMTMMSolid-Phase15
EDCSolid-Phase24
HBTU Solution-PhaseLow (not quantified)
PyBOPSolution-PhaseLow (not quantified)
DMTMMSolution-Phase50
EDCSolution-Phase95

Source: Adapted from a study on peptide-oligonucleotide conjugation. It is important to note that these results are for a specific, complex synthesis and may not be representative of all peptide syntheses.

Despite the lower performance in this specific complex synthesis, HBTU is generally considered a highly efficient reagent for standard peptide synthesis, often outperforming older reagents.[4]

Experimental Protocols

The following is a detailed protocol for a typical manual solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry and HBTU as the coupling reagent.

Materials and Reagents:

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole) - optional, to further suppress racemization[5]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • DCM (Dichloromethane)

  • Appropriate resin (e.g., Rink Amide, Wang)

  • Reaction vessel with a sintered glass filter

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test. For hindered amino acids, a longer coupling time or a double coupling may be necessary.[6]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

// Nodes Start [label="Start: Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Swell [label="1. Resin Swelling\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA, HBTU, DIPEA in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Loop [label="Repeat for each\nAmino Acid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="4. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="5. Cleavage from Resin\n& Side-Chain Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="6. Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="7. Analysis\n(Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Swell [color="#202124"]; Swell -> Deprotection [color="#202124"]; Deprotection -> Wash1 [color="#202124"]; Wash1 -> Coupling [color="#202124"]; Coupling -> Wash2 [color="#202124"]; Wash2 -> Loop [color="#202124"]; Loop -> Deprotection [label=" Next Cycle", style=dashed, color="#202124"]; Loop -> Final_Deprotection [label=" Final Cycle", color="#202124"]; Final_Deprotection -> Cleavage [color="#202124"]; Cleavage -> Purification [color="#202124"]; Purification -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } SPPS Workflow with HBTU.

Conclusion

HBTU remains a cornerstone of modern peptide synthesis due to its high efficiency, reliability, and ability to minimize racemization.[3][7] Its versatility in both manual and automated synthesis protocols makes it an invaluable tool for researchers in academia and industry. While alternative coupling reagents continue to be developed, HBTU's well-established performance and extensive documentation ensure its continued prominence in the synthesis of peptides for research, diagnostics, and therapeutic applications.

References

HBTU in Peptide Synthesis: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. Among the vast array of available reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has established itself as a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its popularity stems from its high coupling efficiency, rapid reaction kinetics, and its remarkable ability to suppress racemization, a critical factor in producing biologically active peptides.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of HBTU, presents quantitative data on its performance, and offers detailed experimental protocols for its application.

Core Mechanism of Action

HBTU is an aminium-based coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. The core of its function lies in the activation of the carboxylic acid group of an N-protected amino acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.

The activation process proceeds through the formation of an active ester intermediate. The generally accepted mechanism involves the following key steps:

  • Formation of the O-acylisourea Intermediate: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon atom of HBTU.

  • Intramolecular Rearrangement and Formation of the HOBt Ester: The initial adduct rapidly rearranges to form a more stable and highly reactive 1-hydroxybenzotriazole (HOBt) ester. This ester is the key activated species that will react with the amine. Tetramethylurea is formed as a byproduct of this reaction.[2][3]

  • Nucleophilic Attack and Peptide Bond Formation: The free amino group of the incoming amino acid attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired peptide bond and the release of HOBt.

This mechanism is highly efficient and minimizes the risk of racemization, particularly through the formation of the stable HOBt ester intermediate which is less prone to side reactions that can lead to the loss of stereochemical purity.[4]

HBTU_Mechanism Carboxylate R-COO⁻ (Carboxylate) HBTU HBTU Carboxylate->HBTU Nucleophilic Attack Amine H₂N-R' (Amino Group of second Amino Acid) ActiveEster R-CO-OBt (HOBt Active Ester) HBTU->ActiveEster Activation Tetramethylurea Tetramethylurea (Byproduct) HBTU->Tetramethylurea Base Base (e.g., DIPEA) CarboxylicAcid R-COOH (N-protected Amino Acid) CarboxylicAcid->Carboxylate Deprotonation PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond Aminolysis HOBt HOBt (Released) ActiveEster->HOBt

Caption: HBTU Activation Mechanism

Quantitative Data and Performance Comparison

The efficacy of a coupling reagent is typically evaluated based on its coupling efficiency (yield) and its ability to prevent racemization. While exact figures can vary depending on the specific amino acids being coupled, the solvent, and other reaction conditions, comparative studies provide valuable insights into the performance of HBTU.

One study comparing different coupling reagents for the synthesis of dipeptides found that while BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) afforded slightly higher yields and lower racemization in the tested examples, HBTU still demonstrated high efficiency.[5]

Coupling ReagentDipeptide ProductYield (%)Diastereomeric Ratio (L-L : L-D)
HBTU Cbz-Leu-Phe-OMe8598.5 : 1.5
BOP Cbz-Leu-Phe-OMe9299.2 : 0.8
FDPP Cbz-Leu-Phe-OMe8898.9 : 1.1
IBCF Cbz-Leu-Phe-OMe7597.0 : 3.0

Table adapted from a comparative study of selected coupling reagents in dipeptide synthesis.[5] Cbz = Carboxybenzyl, OMe = Methyl ester, Leu = Leucine, Phe = Phenylalanine. FDPP = Pentafluorophenyl diphenylphosphinate, IBCF = Isobutyl chloroformate.

It is important to note that for more challenging couplings, such as those involving sterically hindered amino acids or "difficult sequences" prone to aggregation, the choice of coupling reagent and conditions becomes even more critical. In many such cases, HBTU has been shown to provide excellent results, often outperforming other reagents.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the use of HBTU in solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents
  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole) - Optional, can be added to further suppress racemization

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Appropriate resin for SPPS (e.g., Rink Amide, Wang resin)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

Standard HBTU Coupling Protocol for Fmoc-SPPS

This protocol is for a standard coupling cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and a second coupling should be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

SPPS_Workflow Start Start: Resin Swelling FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotection Wash1 Wash (DMF) FmocDeprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Monitoring Reaction Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Wash2 Wash (DMF, DCM) Monitoring->Wash2 Complete Repeat Repeat for next Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Cycle Repeat->FmocDeprotection Cleavage Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Purification Purification (RP-HPLC) & Analysis (Mass Spec) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis Workflow using HBTU

Conclusion

HBTU remains a highly effective and reliable coupling reagent for peptide synthesis. Its well-understood mechanism of action, leading to the formation of a reactive HOBt ester, ensures high coupling efficiencies while minimizing the critical side reaction of racemization. The provided experimental protocols offer a robust framework for the successful application of HBTU in Fmoc-based solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding and proficient application of HBTU are invaluable for the efficient and high-quality synthesis of peptides.

References

HBTU: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a Premier Coupling Reagent

In the landscape of peptide chemistry and the development of novel therapeutics, the efficient and reliable formation of amide bonds is of paramount importance. Among the vast array of available coupling reagents, HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, has established itself as a cornerstone reagent for researchers and scientists. This technical guide provides a comprehensive overview of HBTU, including its chemical properties, a detailed mechanism of action, experimental protocols, and a comparative analysis of its performance.

Core Chemical and Physical Properties

HBTU is a white to off-white crystalline powder that is widely utilized as a coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its popularity stems from its high coupling efficiency, rapid reaction times, and its notable ability to suppress racemization, thereby preserving the stereochemical integrity of the chiral amino acid building blocks.[2]

PropertyValue
IUPAC Name [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Synonyms O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
CAS Number 94790-37-1[3][4]
Molecular Formula C₁₁H₁₆F₆N₅OP[1]
Molecular Weight 379.24 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in common organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

Mechanism of Action: Facilitating Amide Bond Formation

The efficacy of HBTU as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The process, which is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of an activated O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of a peptide chain to form the desired amide bond, releasing tetramethylurea as a byproduct.

The key to HBTU's ability to minimize racemization is the in-situ formation of a hydroxybenzotriazole (HOBt) ester. This ester is more stable than the O-acylisourea intermediate, reducing the likelihood of oxazolone formation, which is a primary pathway for racemization.

Below is a DOT language script that generates a diagram illustrating the activation and coupling pathway mediated by HBTU.

HBTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated O-Acylisourea Intermediate CarboxylicAcid->ActivatedEster + HBTU, Base HBTU HBTU Base Base (DIPEA) HOBtEster HOBt Ester ActivatedEster->HOBtEster Rearrangement PeptideBond Peptide Bond (R-CO-NH-R') HOBtEster->PeptideBond + Amine Byproducts Tetramethylurea + HOBt Amine Amine (R'-NH2)

HBTU-mediated amide bond formation pathway.

Comparative Performance of HBTU

While a comprehensive, standardized comparison of all coupling reagents is challenging due to varying reaction conditions and substrates, the literature consistently demonstrates the high efficiency of HBTU.

Coupling ReagentTypical Reaction TimeRelative CostKey Advantages
HBTU 15-60 minModerateHigh efficiency, low racemization, good solubility.
HATU 5-30 minHighVery high efficiency, effective for hindered couplings.
PyBOP 15-60 minHighSimilar to HBTU, good for solution-phase synthesis.
DIC/HOBt 1-4 hoursLowCost-effective, but slower reaction times and potential for side reactions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using HBTU

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Fmoc-chemistry and HBTU as the coupling reagent. The scale and specific parameters may need to be optimized based on the specific peptide sequence and resin.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin (or other suitable solid support)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Below is a DOT language script that generates a diagram illustrating the experimental workflow for a single coupling cycle in SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Amino Acid Activation (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 End Peptide Chain Elongated by One Residue Wash2->End

References

The Role of HBTU in Amide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. Among the vast array of coupling reagents developed to facilitate this crucial transformation, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly effective and widely used reagent.[1] Introduced in 1978, HBTU is lauded for its ability to promote rapid and efficient amide bond formation with minimal side reactions, most notably suppression of racemization.[1][2] This technical guide provides an in-depth exploration of the role of HBTU in amide bond formation, covering its mechanism of action, quantitative performance data, detailed experimental protocols, and a discussion of its advantages and limitations.

Mechanism of Action

The primary function of HBTU in amide bond formation is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[3] The process begins with the deprotonation of the carboxylic acid by a mild base, typically a hindered amine such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt). The HOBt ester is the key activated species that is subsequently attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process. The byproducts of this reaction, tetramethylurea and HOBt, are generally soluble in common organic solvents, facilitating purification.[4]

A visual representation of the HBTU activation pathway is provided below.

HBTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate ActivatedEster HOBt Active Ester (R-CO-OBt) Carboxylate->ActivatedEster HBTU HBTU HBTU->ActivatedEster Activation AmideBond Amide Bond (R-CO-NHR') ActivatedEster->AmideBond Byproducts Byproducts (Tetramethylurea, HOBt) ActivatedEster->Byproducts Amine Amine (R'-NH₂) Amine->AmideBond Nucleophilic Attack

References

The Strategic Advantage of HBTU in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the choice of a coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. Among the plethora of available options, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a robust and versatile tool. This technical guide provides an in-depth exploration of the advantages of utilizing HBTU, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and experimental workflows.

Core Advantages of HBTU as a Coupling Reagent

HBTU offers a compelling combination of high reactivity, suppression of side reactions, and operational simplicity, making it a preferred choice for the synthesis of complex peptides and other amide-containing molecules.[1][2][3] Its primary advantages include:

  • High Coupling Efficiency and Rapid Reaction Kinetics: HBTU is renowned for its ability to facilitate rapid and efficient amide bond formation, leading to high yields of the desired product.[1][3][4] This is particularly advantageous in solid-phase peptide synthesis (SPPS), where shorter reaction times are crucial for the successful synthesis of long peptide chains.[5]

  • Low Racemization: A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid building blocks. HBTU is highly effective at minimizing racemization, ensuring the synthesis of enantiomerically pure peptides, which is critical for their biological activity.[1][2][3]

  • Excellent Solubility and Stability: HBTU is readily soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which simplifies its handling and integration into automated synthesis protocols.[2]

  • Formation of Water-Soluble Byproducts: The byproducts generated during HBTU-mediated coupling reactions are generally water-soluble, which facilitates their removal during the work-up and purification stages, leading to cleaner reaction profiles and higher product purity.[1]

  • Versatility in Application: Beyond its widespread use in SPPS, HBTU is also highly effective in solution-phase peptide synthesis, fragment condensation, and the synthesis of a broad range of amides, esters, and other organic molecules.[1][2]

Quantitative Performance Metrics

The superiority of HBTU as a coupling reagent is substantiated by comparative studies that quantify its performance against other common reagents. The following table summarizes key data points from various studies, highlighting differences in yield and the extent of racemization.

Coupling ReagentModel Reaction/PeptideYield (%)Epimerization/Racemization (%)Reference/Notes
HBTU Dipeptide SynthesisHighLowIn a comparative study, while BOP showed slightly higher yields and lower racemization, HBTU is still considered a highly effective reagent.[6]
BOPDipeptide SynthesisHighestLowest[6]
IBCFDipeptide SynthesisModerateModerate[6]
HBTUSynthesis of 65–74ACPHigh PurityNot specifiedProduced a peptide with extremely similar purity to HATU.
HATUSynthesis of 65–74ACPHigh PurityNot specified[7]
PyBOPSynthesis of 65–74ACPLower PurityNot specifiedResulted in additional impurities compared to HBTU and HATU.[7]
TBTUSynthesis of 65–74ACPLower PurityNot specifiedResulted in additional impurities compared to HBTU and HATU.[7]
DCC/HOBtDipeptide SynthesisNot specified0.8 - 6.0HOBt is added to suppress racemization.
EDC/HOBtDipeptide SynthesisNot specified2.0 - 9.0HOBt is added to suppress racemization.[4]

Mechanism of Action: HBTU-Mediated Amide Bond Formation

The efficacy of HBTU lies in its mechanism of activating a carboxylic acid to facilitate nucleophilic attack by an amine. The process can be visualized as a two-step sequence:

  • Activation of the Carboxylic Acid: The carboxylate anion of the N-protected amino acid attacks the central carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the benzotriazole moiety.

  • Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or amine) then attacks the carbonyl carbon of the activated intermediate, leading to the formation of the tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the stable amide bond and the release of tetramethylurea and HOBt as byproducts.

HBTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester Activation HBTU HBTU HBTU->Activated_Ester Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse Byproducts Byproducts (Tetramethylurea, HOBt) Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of HBTU-mediated amide bond formation.

Experimental Protocols

The following are detailed methodologies for common applications of HBTU in organic synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Protocol 2: Solution-Phase Amide Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Add HBTU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

  • Activation:

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

    • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling:

    • Dissolve the amine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical workflow for an HBTU-mediated coupling reaction, from the initial setup to the final purified product.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Carboxylic Acid, HBTU, Base, Amine) Start->Reagent_Prep Activation Activation of Carboxylic Acid (HBTU, Base) Reagent_Prep->Activation Coupling Addition of Amine & Coupling Reaction Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up (Extraction & Washes) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for HBTU-mediated coupling.

Conclusion

HBTU has firmly established itself as a cornerstone reagent in organic synthesis, offering a favorable balance of reactivity, selectivity, and ease of use. Its ability to promote efficient amide bond formation while minimizing racemization makes it an invaluable asset for researchers and drug development professionals engaged in the synthesis of peptides and other complex organic molecules. By understanding its advantages, mechanism of action, and optimal reaction protocols, scientists can leverage the power of HBTU to accelerate their research and development efforts.

References

The Principle of HBTU in Solid-Phase Peptide Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. At the heart of this methodology lies the coupling reaction, the formation of a peptide bond between two amino acids. The success of this critical step hinges on the use of activating agents, also known as coupling reagents. Among the myriad of available reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a cornerstone in modern peptide synthesis.[1][2][3] Its widespread adoption stems from its high coupling efficiency, rapid reaction kinetics, and its ability to suppress the undesirable side reaction of racemization.[4][5][6]

This technical guide provides a comprehensive overview of the core principles of HBTU in SPPS. It delves into the mechanism of action, presents comparative quantitative data, details experimental protocols, and provides visual representations of the key processes involved.

Core Principle and Mechanism of Action

HBTU is a uronium salt-based coupling reagent that facilitates the formation of an amide bond between the carboxyl group of an incoming N-protected amino acid and the free amino group of the growing peptide chain anchored to a solid support.[4][5] The fundamental principle of HBTU lies in its ability to convert the carboxylic acid into a highly reactive acyl-O-benzotriazolyl ester (active ester).[1][7] This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

The activation process is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] The resulting carboxylate anion then attacks the electron-deficient carbon atom of the HBTU molecule. This leads to the formation of the active ester and the release of the tetramethylurea byproduct. The benzotriazole moiety acts as an excellent leaving group, facilitating the subsequent aminolysis step.[1]

The key advantages of using HBTU include:

  • High Coupling Efficiency: HBTU promotes rapid and near-quantitative peptide bond formation, even with sterically hindered amino acids.[9]

  • Suppression of Racemization: The formation of the active ester proceeds through a mechanism that minimizes the loss of stereochemical integrity at the α-carbon of the amino acid.[3][5] The addition of 1-hydroxybenzotriazole (HOBt) can further reduce racemization to insignificant levels.[2][4]

  • Mild Reaction Conditions: HBTU-mediated couplings can be performed at room temperature, preserving the integrity of sensitive amino acid side chains.[5]

  • Good Solubility: HBTU and its byproducts are generally soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), simplifying the washing steps.[5]

Quantitative Data Presentation

The choice of coupling reagent can significantly impact the yield, purity, and racemization levels of the final peptide. The following tables summarize quantitative data comparing HBTU with other commonly used coupling reagents.

Table 1: Comparison of Coupling Efficiency of Various Reagents

Coupling ReagentTypical Coupling Time (min)Reported Yield (%)Notes
HBTU 10-30>99Excellent for a wide range of amino acids.[9]
HATU 5-20>99Generally faster than HBTU, especially for hindered couplings.[4]
TBTU 10-30>99Similar in efficiency to HBTU.[6]
DIC/HOBt 30-12095-99A more traditional and cost-effective method, but generally slower.

Table 2: Racemization Levels with Different Coupling Reagents

Coupling ReagentAmino Acid% Racemization (D-isomer)Reference
HBTU Fmoc-Ser(tBu)-OHLow[10]
HATU Fmoc-Ser(tBu)-OHLow[10]
PyBOP Fmoc-Ser(tBu)-OHSignificant[10]
DCC Fmoc-Ser(tBu)-OHSignificant[10]
HBTU/HOBt Z-Phe-Val-OH<0.1[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving HBTU in Fmoc-based SPPS.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle with HBTU

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test or chloranil test. If the test is positive (indicating free amines), the coupling should be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Manual Solid-Phase Synthesis of a Short Peptide using HBTU

This protocol describes the manual synthesis of a small peptide on a laboratory scale.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HBTU

  • DIPEA

  • DMF (synthesis grade)

  • 20% Piperidine in DMF

  • DCM (dichloromethane)

  • TFA (trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation: Place the desired amount of resin in the reaction vessel and swell in DMF.

  • First Amino Acid Loading (if not pre-loaded): Follow a standard protocol for loading the first Fmoc-amino acid onto the resin.

  • Peptide Elongation:

    • Perform the Fmoc deprotection as described in Protocol 1.

    • Perform the amino acid coupling using HBTU as described in Protocol 1.

    • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

HBTU Activation and Peptide Coupling Mechanism

HBTU_Mechanism HBTU HBTU ActiveEster Active Ester (R-CO-OBt) HBTU->ActiveEster HOBt_anion HOBt Anion HBTU->HOBt_anion RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOO RCOO->ActiveEster Activation Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea Byproduct Formation CoupledPeptide Elongated Peptide ActiveEster->CoupledPeptide Aminolysis ResinPeptide Resin-Bound Peptide with free N-terminus ResinPeptide->CoupledPeptide HOBt_anion->CoupledPeptide Leaving Group

Caption: HBTU activation of a carboxylic acid and subsequent peptide bond formation.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationships in HBTU-Mediated SPPS

Logical_Relationships HBTU HBTU SPPS Solid-Phase Peptide Synthesis HBTU->SPPS is a key reagent in CouplingEfficiency High Coupling Efficiency HBTU->CouplingEfficiency enables Racemization Low Racemization HBTU->Racemization minimizes ReactionKinetics Rapid Reaction Kinetics HBTU->ReactionKinetics promotes PeptidePurity High Peptide Purity SPPS->PeptidePurity PeptideYield High Peptide Yield SPPS->PeptideYield CouplingEfficiency->PeptideYield Racemization->PeptidePurity ReactionKinetics->SPPS improves overall efficiency of DrugDevelopment Drug Development & Research PeptidePurity->DrugDevelopment is critical for PeptideYield->DrugDevelopment is important for

Caption: Interdependencies in HBTU-driven Solid-Phase Peptide Synthesis.

References

The Advent and Ascendancy of HBTU in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in peptide chemistry. Since its introduction, HBTU has become one of the most widely used coupling reagents for the synthesis of peptides, prized for its high efficiency, low rate of racemization, and compatibility with both solid-phase and solution-phase methodologies. This document delves into the seminal research that established HBTU, its mechanism of action, and provides detailed experimental protocols for its use. Quantitative data is summarized in comparative tables, and key processes are visualized through logical diagrams to offer a thorough resource for researchers in the field.

Discovery and Historical Context

The landscape of peptide synthesis was significantly advanced with the introduction of uronium-based coupling reagents. HBTU was first reported in 1978 by Dourtoglou and colleagues.[1] However, it was the subsequent work by Knorr et al. in 1989 that fully elucidated its utility and popularized its use within the peptide chemistry community. Before the advent of reagents like HBTU, peptide chemists often relied on carbodiimides, which were known to cause significant racemization and other side reactions. The development of HBTU, a stable, crystalline solid, offered a more reliable and efficient alternative, leading to higher purity and yields of synthetic peptides.[2]

The Chemical Core: Structure and Mechanism of Action

HBTU is a uronium salt derived from 1-hydroxybenzotriazole (HOBt).[1][2] Its structure confers a high degree of reactivity, enabling the rapid activation of carboxylic acids.

The mechanism of HBTU in peptide bond formation proceeds through a well-defined pathway:

  • Activation: The carboxyl group of an N-protected amino acid attacks the central carbon atom of HBTU.[3]

  • Formation of the Active Ester: This initial reaction leads to the formation of an HOBt active ester intermediate, with the concomitant release of tetramethylurea as a byproduct.[1][3]

  • Nucleophilic Attack: The free amino group of the second amino acid (or the N-terminal of the growing peptide chain) then attacks the carbonyl carbon of the HOBt ester.

  • Peptide Bond Formation: This nucleophilic substitution results in the formation of the desired peptide bond and the release of HOBt.

This mechanism is highly efficient and minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.[2][3]

Diagram: HBTU Activation and Peptide Coupling Pathway

HBTU_Mechanism R_COOH N-Protected Amino Acid (R-COOH) Active_Ester HOBt Active Ester (R-CO-OBt) R_COOH->Active_Ester Activation HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->R_COOH Deprotonation TMU Tetramethylurea Active_Ester->TMU Byproduct Peptide Dipeptide (R-CO-NH-R') Active_Ester->Peptide Coupling R_NH2 Amino Acid/Peptide (R'-NH2) R_NH2->Peptide HOBt HOBt Peptide->HOBt Byproduct

Caption: Mechanism of HBTU-mediated peptide bond formation.

Quantitative Data and Comparative Analysis

HBTU consistently demonstrates high coupling efficiency and low levels of racemization compared to other common coupling reagents. The following tables summarize these comparisons based on established knowledge in peptide chemistry.

Table 1: Comparison of Common Coupling Reagents
ReagentReagent TypeRelative CostRacemizationByproducts
HBTU Uronium SaltModerateLowWater-soluble
HATU Uronium SaltHighVery LowWater-soluble
PyBOP Phosphonium SaltHighLowCarcinogenic (HMPA)
DCC CarbodiimideLowHighInsoluble (DCU)
EDC CarbodiimideLowModerateWater-soluble
Table 2: Typical Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)
ReagentTypical Coupling TimeTypical Yield (per step)Purity of Crude Peptide
HBTU 15-60 min>99%High
HATU 5-20 min>99.5%Very High
PyBOP 15-60 min>99%High
DCC/HOBt 1-4 hours95-99%Moderate to High

Detailed Experimental Protocols

The following protocols are provided as a general guide for the use of HBTU in solid-phase peptide synthesis (SPPS). Researchers should optimize these conditions based on the specific peptide sequence and resin.

Manual Solid-Phase Peptide Synthesis (SPPS) using HBTU

Materials:

  • Fmoc-protected amino acids

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Appropriate resin (e.g., Rink Amide, Wang)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by HPLC.

Diagram: Standard SPPS Workflow with HBTU

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Repeat Next Amino Acid? Kaiser->Repeat Negative Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: A typical workflow for solid-phase peptide synthesis.

Conclusion

HBTU has undeniably revolutionized the field of peptide chemistry. Its introduction provided a robust and efficient tool that addressed many of the shortcomings of previous coupling reagents. The mild reaction conditions, high yields, and low propensity for racemization have made it a staple in both academic and industrial laboratories. While newer reagents continue to be developed, HBTU remains a cost-effective and highly reliable choice for the synthesis of a wide range of peptides, securing its place as a cornerstone of modern peptide science.

References

The Theoretical Basis for HBTU's Low Racemization in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of peptides and proteins, the preservation of stereochemical integrity at the α-carbon of each amino acid residue is paramount. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant, often detrimental, effects on the biological activity of the final peptide. The choice of coupling reagent is a critical factor in mitigating racemization. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has long been a widely used coupling reagent, favored for its high efficiency and, notably, its ability to suppress racemization.[1] This guide provides an in-depth technical examination of the theoretical basis for HBTU's low racemization properties, supported by comparative data, experimental methodologies, and mechanistic diagrams.

The Challenge of Racemization in Peptide Synthesis

Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone intermediate. This pathway is most prominent when the C-terminal amino acid of a growing peptide chain is activated for coupling. The electron-withdrawing nature of the peptide bond on the N-terminus of this residue increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent nucleophilic attack by the incoming amine can occur from either face of the ring, resulting in a mixture of L- and D-isomers in the newly formed peptide.

The Mechanism of HBTU and its Role in Suppressing Racemization

HBTU is a uronium salt-based coupling reagent that functions by activating the carboxylic acid of an N-protected amino acid.[2] The key to its low racemization lies in the nature of the activated intermediate it forms.

The activation process with HBTU proceeds as follows:

  • Formation of an Acyloxyuronium Ion: The carboxylate of the N-protected amino acid attacks the electrophilic carbon atom of HBTU.

  • In Situ Formation of an HOBt Ester: This is the crucial step for racemization suppression. The intermediate rapidly rearranges to form a highly reactive O-acylisourea species which then undergoes intramolecular cyclization to release the relatively stable 1-hydroxybenzotriazole (HOBt) active ester and tetramethylurea as a byproduct.[3]

The HOBt active ester is sufficiently reactive to undergo efficient aminolysis (attack by the N-terminal amine of the coupling partner) to form the desired peptide bond. However, it is significantly less prone to cyclization to the problematic oxazolone intermediate compared to the highly reactive intermediates generated by some other classes of coupling reagents, such as carbodiimides when used without additives.[4] The presence of the HOBt moiety effectively channels the reaction towards the desired peptide bond formation, minimizing the opportunity for the racemization-prone oxazolone pathway.

Visualizing the Reaction Pathways

The following diagrams, rendered using the DOT language, illustrate the key mechanistic pathways involved in peptide coupling and racemization.

HBTU_Activation_Mechanism RCOOH N-Protected Amino Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation HBTU HBTU Acyloxyuronium Acyloxyuronium Ion HBTU->Acyloxyuronium Base Base (e.g., DIPEA) Base->Carboxylate Carboxylate->Acyloxyuronium HOBt_Ester HOBt Active Ester Acyloxyuronium->HOBt_Ester Intramolecular Rearrangement TMU Tetramethylurea Acyloxyuronium->TMU Byproduct Peptide Peptide Bond HOBt_Ester->Peptide Aminolysis (R'-NH₂) HOBt_anion HOBt Anion HOBt_Ester->HOBt_anion Leaving Group Oxazolone_Formation_Pathway Activated_AA Activated N-Acyl Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Oxazolone->Enolate Base-catalyzed Proton Abstraction Racemized_Peptide Racemized Peptide (L- and D-isomers) Oxazolone->Racemized_Peptide Aminolysis (R'-NH₂) Enolate->Oxazolone Racemization_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_preparation Sample Preparation cluster_analysis Analysis Coupling Perform Peptide Coupling (e.g., using HBTU) Cleavage Cleave Peptide from Resin (for SPPS) Coupling->Cleavage Purification Optional: Crude Purification Cleavage->Purification Dissolution Dissolve in Mobile Phase Purification->Dissolution HPLC Inject onto Chiral HPLC Column Dissolution->HPLC Detection UV Detection HPLC->Detection Quantification Integrate Peak Areas Detection->Quantification

References

Methodological & Application

Application Notes and Protocols for HBTU Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds between carboxylic acids and amines.[1][2] It is favored for its high efficiency, mild reaction conditions, and ability to suppress racemization, making it a valuable tool in peptide synthesis and the development of small molecule therapeutics.[1][2][3][4] This document provides a detailed standard protocol for performing an HBTU coupling reaction, including reaction setup, monitoring, workup, and purification.

Mechanism of Action

The HBTU coupling reaction proceeds through the formation of an activated HOBt (Hydroxybenzotriazole) ester of the carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which facilitates the deprotonation of the carboxylic acid.[5] The resulting carboxylate anion attacks HBTU to form the active ester, with the concomitant release of tetramethylurea.[1][5] This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of HOBt.[1][5]

Quantitative Data Summary

The following table summarizes the typical molar equivalents and reaction parameters for a standard HBTU coupling reaction. These values can be optimized for specific substrates.

Reagent/Parameter Molar Equivalents (relative to Carboxylic Acid) Typical Range Notes
Carboxylic Acid1.0-The limiting reagent.
Amine1.0 - 1.21.1A slight excess of the amine is often used to ensure complete consumption of the activated acid.
HBTU1.0 - 1.51.5An excess of HBTU ensures efficient activation of the carboxylic acid.
Non-nucleophilic Base (e.g., DIPEA)2.0 - 4.03.5The base neutralizes the hexafluorophosphate salt of HBTU and the HOBt released during the reaction.
Reaction Parameter Typical Condition Range Notes
SolventDMFDMF, CH2Cl2, DMSOAnhydrous polar aprotic solvents are preferred.
TemperatureRoom Temperature0 °C to Room TemperatureReactions are typically run at room temperature.
Reaction Time1 - 12 hours30 min to 24 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocol

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using HBTU.

Materials:

  • Carboxylic acid

  • Amine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 10% Citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).

    • Add the amine (1.1 eq) to the solution.

    • Add DIPEA (3.5 eq) to the reaction mixture and stir for a few minutes.

    • In a separate container, dissolve HBTU (1.5 eq) in a minimal amount of anhydrous DMF.

    • Add the HBTU solution to the reaction mixture dropwise at room temperature with vigorous stirring.[5]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[5]

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with:

      • 1 M HCl or 10% citric acid solution (to remove excess DIPEA).[5]

      • Saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt).[5]

      • Water.[5]

      • Brine (to remove residual water).[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Visualizations

.

HBTU_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification start Start reagents Dissolve Carboxylic Acid and Amine in Anhydrous DMF start->reagents add_base Add DIPEA reagents->add_base add_hbtu Add HBTU Solution add_base->add_hbtu stir Stir at Room Temperature add_hbtu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash_acid Wash with 1M HCl / 10% Citric Acid dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography end Pure Amide Product chromatography->end

Caption: Experimental workflow for a standard HBTU coupling reaction.

.

HBTU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH:e->Carboxylate:w - H⁺ RNH2 R'-NH2 (Amine) Amide R-CO-NH-R' (Amide) HBTU HBTU ActiveEster Activated HOBt Ester Base Base (DIPEA) Carboxylate:e->ActiveEster:w + HBTU ActiveEster:e->Amide:w + R'-NH2 Byproducts Tetramethylurea + HOBt ActiveEster->Byproducts

Caption: Simplified mechanism of HBTU-mediated amide bond formation.

References

The Application of HBTU in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a highly efficient aminium-based coupling reagent widely employed in solid-phase peptide synthesis (SPPS). Its popularity stems from its ability to rapidly and effectively facilitate the formation of peptide bonds while minimizing the risk of racemization, a critical factor in producing biologically active peptides. HBTU is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and is suitable for both manual and automated peptide synthesis.

The primary function of HBTU is to activate the carboxylic acid group of an incoming Fmoc-protected amino acid, converting it into an active ester. This active intermediate is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain, which is anchored to a solid support resin. This reaction results in the formation of a stable amide bond.

Key Advantages of Using HBTU:

  • High Coupling Efficiency: HBTU promotes rapid and near-complete coupling reactions, leading to higher yields of the desired peptide.

  • Suppression of Racemization: The use of HBTU, often in conjunction with an additive like HOBt (1-hydroxybenzotriazole), significantly reduces the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling.

  • Good Solubility: HBTU is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating its use in automated synthesizers.

  • Versatility: It can be used for the coupling of standard, hindered, and modified amino acids.

While highly effective, the performance of HBTU can be compared to other common coupling reagents. The choice of coupling reagent can be critical, especially when dealing with "difficult" sequences that are prone to aggregation or incomplete coupling.

Quantitative Comparison of Coupling Reagents

The efficiency of HBTU has been benchmarked against other popular coupling reagents in the synthesis of the acyl carrier protein fragment (65-74) [ACP(65-74)], a sequence known to be challenging to synthesize. The following table summarizes the yield of the crude peptide obtained using different coupling reagents under similar conditions.

Coupling ReagentLeaving GroupYield of Crude ACP(65-74) (%)
HBTU HOBtNot specified in the primary comparative study, but generally high.
HCTU 6-Cl-HOBt82
HATU HOAt78
PyBOP HOBt60
TBTU HOBt75

Data sourced from a comparative study on the synthesis of ACP(65-74). The study did not include HBTU in the final tabulated comparison but is a well-established reagent with comparable efficiency to TBTU.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis using HBTU

This protocol outlines the key steps in a typical SPPS cycle using HBTU as the coupling reagent.

Materials:

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Resin (e.g., Rink Amide, Wang)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Preparation of HBTU Activation Solution (100 mL of 0.5 M solution)
  • Dissolve 18.96 g of HBTU in approximately 80 mL of DMF.

  • Once fully dissolved, bring the final volume to 100 mL with DMF.

  • Store the solution in a tightly sealed container, protected from moisture.

Visualizations

HBTU Activation and Peptide Coupling Mechanism

HBTU_Mechanism AA Fmoc-AA-COOH (Carboxylic Acid) Activated_Ester Fmoc-AA-OBt (Active Ester) AA->Activated_Ester + HBTU + DIPEA DIPEA DIPEA (Base) HBTU HBTU Byproduct2 Tetramethylurea HBTU->Byproduct2 New_Peptide Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) Activated_Ester->New_Peptide + H₂N-Peptide-Resin Byproduct1 HOBt Activated_Ester->Byproduct1 Peptide_Resin H₂N-Peptide-Resin (Free Amine)

Caption: Mechanism of HBTU-mediated peptide bond formation.

Solid-Phase Peptide Synthesis Workflow using HBTU

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Kaiser Test (Optional) Wash2->Monitoring Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Coupling Incomplete Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Coupling Complete & Last AA Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using HBTU.

Application Notes and Protocols for HBTU Activation of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent for the activation of amino acids in peptide synthesis. This document includes detailed protocols, data on activation times, and diagrams to illustrate the underlying chemical processes and workflows.

Introduction

HBTU is a widely used aminium-based coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its popularity stems from its ability to rapidly activate the carboxyl group of an amino acid, facilitating efficient peptide bond formation with high yields and minimal racemization.[1][2][3] HBTU is particularly effective for coupling sterically hindered amino acids, which often pose challenges for other coupling reagents.[2]

HBTU Activation Mechanism

The primary function of HBTU is to convert the carboxyl group of an N-protected amino acid into a more reactive species. This is achieved through the formation of an HOBt (1-hydroxybenzotriazole) ester intermediate. The mechanism involves the attack of the carboxylate anion on the central carbon atom of the HBTU molecule. This generates a highly reactive O-acylisourea intermediate which then reacts with the amine group of the growing peptide chain to form the desired peptide bond. The addition of HOBt as an additive is known to significantly reduce racemization during peptide synthesis.[3]

HBTU_Activation_Mechanism AminoAcid N-protected Amino Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) AminoAcid->Carboxylate Deprotonation HBTU HBTU ActivatedEster Activated HOBt Ester HBTU->ActivatedEster Activation Base Base (e.g., DIPEA) Base->Carboxylate Carboxylate->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Peptide N-terminal Amine of Peptide Chain (H₂N-Peptide) Peptide->PeptideBond Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOBt) PeptideBond->Byproducts

Caption: HBTU activation mechanism of an amino acid for peptide bond formation.

HBTU Activation and Coupling Times

While the activation of the amino acid carboxyl group by HBTU is very rapid, the overall coupling time can vary depending on several factors, including the specific amino acids being coupled, the solvent, and the scale of the synthesis. Generally, complete coupling reactions are achieved within 10 to 60 minutes.[4] For many standard amino acids, coupling can be complete in as little as 10-30 minutes.[2]

It is important to note that specific quantitative data for the activation time of each individual amino acid is not extensively published. Therefore, it is crucial to monitor the reaction progress to determine the optimal coupling time for a specific sequence.

Amino Acid TypeTypical Coupling Time (minutes)Notes
Standard Amino Acids10 - 30Includes most common proteinogenic amino acids.
Sterically Hindered Amino Acids (e.g., Val, Ile, Thr)30 - 60 (or longer)May require longer coupling times or a second coupling step ("double coupling") to ensure complete reaction. HBTU is known to be highly efficient for these residues.[2]
Arginine (Arg)30 - 60The bulky side chain protecting group can slow down the reaction.
Proline (Pro)20 - 40As a secondary amine, its reactivity can differ slightly from primary amines.

Disclaimer: The times listed above are general guidelines. It is highly recommended to monitor the reaction completion using a qualitative method such as the Kaiser test.

Experimental Protocols

Standard Protocol for HBTU-Mediated Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide chain using HBTU.

Materials:

  • Fmoc-protected amino acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminally deprotected peptide

  • Reagents for Kaiser Test (see below)

Procedure:

  • Amino Acid Solution Preparation: In a clean reaction vessel, dissolve 2.0 equivalents of the Fmoc-protected amino acid in DMF (approximately 5 mL per gram of resin).

  • Activation Solution Preparation: To the amino acid solution, add 2.0 equivalents of a 1.0 M HBTU solution in DMF.

  • Activation: Add 4.0 equivalents of DIPEA to the mixture. Allow the pre-activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes. The exact time will depend on the amino acids being coupled (see table above).

  • Monitoring: Take a small sample of the resin beads to perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the Kaiser test is negative (indicating complete coupling), filter the resin and wash it thoroughly with DMF (3 times) to remove excess reagents and byproducts.

Protocol for the Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric method to detect the presence of free primary amines on the resin.[5][6] A positive result (blue color) indicates an incomplete coupling reaction.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

    • Negative Result (Coupling Complete): Beads and solution are yellow or colorless.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue color.

If the Kaiser test is positive, the coupling reaction should be repeated ("recoupling") with a fresh solution of activated amino acid.

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis using HBTU.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Activated Amino Acid to Resin Wash1->Coupling Preactivation Pre-activate Fmoc-Amino Acid with HBTU and DIPEA Preactivation->Coupling Monitoring Monitor Reaction (Kaiser Test) Coupling->Monitoring Wash2 Wash with DMF Monitoring->Wash2 Negative Recouple Recouple Monitoring->Recouple Positive NextCycle Proceed to Next Coupling Cycle or Final Cleavage Wash2->NextCycle Recouple->Coupling

Caption: General workflow for HBTU-mediated peptide coupling in SPPS.

References

Solvent Selection for HBTU-Mediated Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient amide bond formation is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Among the plethora of available coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N''-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a robust and widely used reagent. Its popularity stems from its ability to facilitate rapid and efficient couplings with a low propensity for racemization. The success of an HBTU-mediated coupling reaction, however, is not solely dependent on the reagent itself. The choice of solvent plays a critical role in influencing reaction kinetics, solubility of reactants, and the suppression of side reactions. This document provides a comprehensive guide to solvent selection for HBTU-mediated couplings, complete with detailed protocols and a summary of solvent properties to aid in optimizing your synthetic strategy.

The Role of the Solvent in HBTU-Mediated Coupling

The solvent in an HBTU-mediated coupling reaction serves several crucial functions:

  • Solubilization: The solvent must effectively dissolve the carboxylic acid, the amine, HBTU, and any additives (such as a tertiary base like N,N-diisopropylethylamine - DIPEA) to ensure a homogeneous reaction mixture.

  • Reaction Medium: The polarity of the solvent can influence the rate of the reaction and the stability of the activated species. Polar aprotic solvents are generally favored as they can solvate the charged intermediates formed during the activation of the carboxylic acid.

  • Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, the solvent must adequately swell the polymer support to ensure that the reactive sites are accessible.

The selection of an appropriate solvent is therefore a critical parameter that can significantly impact the yield and purity of the final product.

Solvent Properties and their Impact on HBTU Coupling

While a variety of solvents can be used for HBTU-mediated couplings, a few have emerged as the workhorses of peptide synthesis. The following table summarizes the properties of the most commonly used solvents and their typical applications in this context.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics & Recommendations for HBTU Coupling
N,N-Dimethylformamide (DMF) 36.7153Primary Choice for Most Applications: Excellent solubilizing power for most amino acids, HBTU, and peptide chains. Promotes good resin swelling in SPPS. It is the most frequently cited solvent in HBTU coupling protocols.[1]
N-Methyl-2-pyrrolidone (NMP) 32.2202Alternative to DMF, Especially for Difficult Couplings: Similar to DMF in its properties but can be more effective in solubilizing aggregated peptides and for sterically hindered couplings due to its higher boiling point and slightly different polarity.[1]
Dichloromethane (DCM) 8.9340Primarily for Washing and Non-Polar Reactants: Good for dissolving non-polar starting materials and for washing the resin in SPPS to remove residual reagents and by-products. Generally not the primary solvent for the coupling step itself due to lower polarity.[1][2]
Acetonitrile (ACN) 37.582Less Common for Coupling, Used in Purification: While polar, it is less commonly used as the primary solvent for the coupling reaction itself. It is frequently a component of the mobile phase for the purification of the final peptide by HPLC.

HBTU Activation and Coupling Pathway

The following diagram illustrates the generally accepted mechanism for HBTU-mediated amide bond formation. The process begins with the activation of the carboxylic acid by HBTU in the presence of a non-nucleophilic base, typically DIPEA. This is followed by the nucleophilic attack of the amine to form the desired amide bond.

HBTU_Activation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated OBT Ester (R-CO-OBT) Carboxylic_Acid->Activated_Ester + HBTU + DIPEA HBTU HBTU HBTU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester TMU Tetramethylurea Amide_Bond Amide Bond (R-CO-NH-R') Activated_Ester->Amide_Bond + Amine Amine Amine (R'-NH2) Amine->Amide_Bond HOBt HOBt

Caption: HBTU activation and coupling pathway.

Experimental Protocols

The following are generalized protocols for HBTU-mediated coupling in both solid-phase and solution-phase synthesis. Researchers should optimize these protocols based on their specific substrates and experimental setup.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Acid Dissolve Carboxylic Acid in chosen solvent Add_Amine Add Amine (if solution phase) Add_HBTU_Base Add HBTU and DIPEA Dissolve_Acid->Add_HBTU_Base Add_Amine->Add_HBTU_Base Stir Stir at Room Temperature Add_HBTU_Base->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Workup Aqueous Work-up (if solution phase) Monitor->Workup Cleave_Wash Cleave from Resin & Wash (if solid phase) Monitor->Cleave_Wash Purify Purify by Chromatography Workup->Purify Cleave_Wash->Purify

Caption: General experimental workflow for HBTU coupling.

Protocol 1: HBTU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • DIPEA

  • Resin with a free amine group

  • DMF or NMP

  • DCM for washing

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF or NMP. Add HBTU (2.9 equivalents) and allow it to dissolve. Finally, add DIPEA (6 equivalents).

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is positive, the coupling reaction is incomplete and should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and by-products.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next cycle: Continue with the deprotection and coupling of the next amino acid.

Protocol 2: HBTU Coupling in Solution Phase

Materials:

  • Carboxylic acid

  • Amine

  • HBTU

  • DIPEA

  • DMF or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc) or other extraction solvent

  • Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in DMF.

  • Addition of Reagents: Add HBTU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Yield - Incomplete dissolution of reactants- Sterically hindered amino acids- Peptide aggregation (SPPS)- Use NMP instead of DMF for better solubilization.- Increase reaction time or temperature (e.g., to 40-50°C).- For SPPS, use a solvent mixture (e.g., DMF/DCM) or a chaotropic salt.
Racemization - Prolonged activation time- Excess base- Pre-activate the carboxylic acid with HBTU for a shorter period before adding the amine.- Use a weaker base or reduce the amount of DIPEA.
Side Reactions (e.g., Guanidinylation) - Excess HBTU- Use a slight excess of the carboxylic acid relative to HBTU.

Conclusion

The selection of an appropriate solvent is a critical parameter for the success of HBTU-mediated coupling reactions. While DMF is the most commonly used and versatile solvent, NMP offers a powerful alternative for challenging couplings. DCM remains an important solvent for washing and for reactions involving non-polar substrates. By understanding the properties of these solvents and following optimized protocols, researchers can achieve high yields and purity in their amide bond formation reactions, ultimately accelerating their research and development efforts in peptide and medicinal chemistry.

References

Application Notes and Protocols for HBTU-Mediated Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in cyclic peptide synthesis. HBTU is a highly efficient aminium-based coupling reagent that facilitates the formation of amide bonds, a critical step in peptide cyclization. Its application is widespread due to its high coupling efficiency, low rates of racemization, and ease of use in both solution-phase and solid-phase synthesis.[1] This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to aid in the development and optimization of cyclic peptide synthesis strategies.

Introduction to HBTU in Peptide Cyclization

Head-to-tail cyclization is a common strategy to enhance the conformational rigidity, metabolic stability, and biological activity of peptides. HBTU is a popular choice for mediating this intramolecular amide bond formation. The reagent activates the C-terminal carboxylic acid of a linear peptide precursor, making it susceptible to nucleophilic attack by the N-terminal amine.

Advantages of HBTU in Cyclic Peptide Synthesis:

  • High Coupling Efficiency: HBTU is known for its high reactivity, leading to excellent yields in cyclization reactions.

  • Suppression of Racemization: When used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), HBTU significantly minimizes the epimerization of the C-terminal amino acid.[2][3]

  • Good Solubility: HBTU is soluble in common organic solvents used for peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

  • Versatility: It can be effectively used in both solution-phase and on-resin cyclization protocols.

Mechanism of HBTU-Mediated Amide Bond Formation

The mechanism involves the activation of a carboxylic acid by HBTU in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, which then attacks the electrophilic carbon of the HBTU reagent. This forms a highly reactive OBt active ester intermediate, which is then readily attacked by the primary amine of the N-terminus to form the stable amide bond.

HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OBt (Active Ester Intermediate) Carboxylic_Acid->Active_Ester + HBTU + Base HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Cyclic_Peptide Cyclic Peptide Active_Ester->Cyclic_Peptide + N-Terminus N_Terminus H₂N-Peptide N_Terminus->Cyclic_Peptide

Caption: Mechanism of HBTU-mediated amide bond formation.

Experimental Protocols

General Protocol for Solution-Phase Cyclization

This protocol is a general guideline for the head-to-tail cyclization of a linear peptide in solution. Optimization of concentration, equivalents of reagents, and reaction time may be necessary for specific peptide sequences.

Materials:

  • Linear peptide precursor with free N- and C-termini

  • HBTU

  • N,N-diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the linear peptide precursor in anhydrous DCM or DMF to a final concentration of 1-5 mM.[4]

  • Add HBTU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.[4] A catalytic amount of DMAP can also be added.

  • Stir the reaction mixture at room temperature for 1 to 3 days.[4] Monitor the progress of the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol for the Synthesis of Xylapeptide B

This protocol details the specific conditions used for the successful synthesis of the cyclopentapeptide, Xylapeptide B.[5]

Materials:

  • Linear precursor of Xylapeptide B (H-Leu-Pro-N-Me-Phe-Val-D-Ala-OH)

  • HBTU

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the linear peptide precursor in anhydrous DCM to a final concentration of 1.25 mM.[5]

  • Add HBTU (3.0 equivalents) and DIPEA (1% v/v) to the solution.[5]

  • Stir the reaction mixture at room temperature for 72 hours.[5]

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by semi-preparative reverse-phase HPLC to obtain pure Xylapeptide B.[5]

Quantitative Data

The efficiency of HBTU-mediated cyclization is sequence-dependent and influenced by reaction conditions. The following table summarizes the synthesis of Xylapeptide B and its analogues using HBTU for the cyclization step.

Cyclic PeptideCoupling ReagentConcentration (mM)SolventBaseReaction Time (h)Yield (%)
Xylapeptide BHBTU1.25DCM1% v/v DIPEA728.9
Xylapeptide A Analogue 1HBTUNot specifiedNot specifiedNot specifiedNot specified16
Xylapeptide A Analogue 2HBTUNot specifiedNot specifiedNot specifiedNot specified12

Experimental Workflow and Optimization

The following diagrams illustrate a typical experimental workflow for cyclic peptide synthesis and a decision-making process for optimizing the cyclization reaction.

Experimental_Workflow A Linear Peptide Synthesis (Solid-Phase) B Cleavage from Resin A->B C Purification of Linear Peptide B->C D Solution-Phase Cyclization (HBTU, DIPEA, Solvent) C->D E Reaction Monitoring (LC-MS) D->E F Work-up and Extraction E->F G Purification of Cyclic Peptide (RP-HPLC) F->G H Characterization (MS, NMR) G->H Optimization_Flowchart Start Low Cyclization Yield? Concentration Adjust Concentration (1-5 mM) Start->Concentration Yes End Optimized Protocol Start->End No Reagents Vary Reagent Equivalents (HBTU, Base) Concentration->Reagents Solvent Change Solvent (DCM, DMF, etc.) Reagents->Solvent Additives Introduce Additives (HOBt, DMAP) Solvent->Additives Temperature Modify Temperature Additives->Temperature Temperature->End

References

Application Note: Utilizing HBTU for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling significant advancements in biochemistry, pharmacology, and materials science. However, the synthesis of certain "difficult" peptide sequences remains a considerable challenge. These sequences, often characterized by hydrophobicity, steric hindrance, or a tendency to aggregate, can lead to incomplete reactions, low yields, and impure products. The choice of coupling reagent is critical in overcoming these obstacles.

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly effective coupling reagent for SPPS, particularly for complex and challenging peptide sequences.[1] Its mild activating properties and high efficiency contribute to higher yields and reduced side reactions, such as racemization.[1][2] This application note provides detailed protocols and comparative data for using HBTU to successfully synthesize difficult peptides.

Advantages of HBTU in Difficult Peptide Synthesis

HBTU offers several key advantages that make it well-suited for challenging peptide synthesis:

  • High Coupling Efficiency: HBTU rapidly activates the C-terminus of an amino acid, facilitating efficient peptide bond formation, even with sterically hindered amino acids.[1]

  • Reduced Racemization: The reaction mechanism of HBTU minimizes the risk of racemization, ensuring the stereochemical integrity of the final peptide.[1]

  • Improved Solubility: HBTU and its byproducts are generally soluble in common SPPS solvents like DMF, simplifying the washing steps and preventing precipitation issues.[2]

  • Versatility: It is effective in both manual and automated peptide synthesizers and can be used for a wide range of peptide sequences.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent has a significant impact on the final yield and purity of the synthesized peptide, especially for difficult sequences. The following table summarizes the expected performance of HBTU in comparison to other common coupling reagents when dealing with challenging peptide characteristics.

ChallengeHBTUHATUPyBOPDIC/HOBt
Sterically Hindered Amino Acids (e.g., Aib, Val, Ile) High Yield, Low RacemizationVery High Yield, Very Low RacemizationGood Yield, Moderate RacemizationModerate Yield, Higher Racemization Risk
Hydrophobic/Aggregating Sequences (e.g., Aβ Peptides) Good Yield, Improved PurityHigh Yield, High PurityModerate Yield, Potential for AggregationLower Yield, Significant Aggregation Issues
Long Peptide Sequences (>30 amino acids) High Stepwise YieldVery High Stepwise YieldGood Stepwise YieldModerate Stepwise Yield
Cyclic Peptides (On-Resin Cyclization) EffectiveHighly EffectiveEffectiveLess Commonly Used

Experimental Protocols

General Protocol for HBTU-Mediated Coupling in SPPS

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.

Materials:

  • Fmoc-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings (e.g., sterically hindered residues), the reaction time can be extended to 2 hours or a double coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol for Synthesizing the Difficult Amyloid-Beta (1-42) Peptide

The amyloid-beta (Aβ) 1-42 peptide is notoriously difficult to synthesize due to its high hydrophobicity and tendency to aggregate. HBTU is frequently used to improve the synthesis of this peptide.

Special Considerations:

  • Double Coupling: For certain residues within the Aβ sequence (e.g., those in the hydrophobic core), a double coupling strategy is recommended. After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

  • Solvent Choice: The use of anisole as a co-solvent with DMF can sometimes help to reduce aggregation during synthesis.

Protocol:

  • Follow the general HBTU coupling protocol.

  • For difficult couplings within the sequence, repeat steps 4-6 of the general protocol (double coupling).

  • After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIS/water 95:2.5:2.5 for 2-4 hours).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC (RP-HPLC).

Visualizations

HBTU Activation and Coupling Workflow

The following diagram illustrates the key steps in the HBTU-mediated activation of an amino acid and its subsequent coupling to the growing peptide chain on the solid support.

HBTU_Workflow AA Fmoc-AA-COOH Activated_AA Activated Ester (Fmoc-AA-OBt) AA->Activated_AA Activation HBTU_reagent HBTU + DIPEA HBTU_reagent->Activated_AA Coupled_Peptide Fmoc-AA-Peptide-Resin Activated_AA->Coupled_Peptide Coupling Resin H₂N-Peptide-Resin Resin->Coupled_Peptide Byproducts Byproducts (Tetramethylurea, HOBt) Coupled_Peptide->Byproducts GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor (GPCR) G_protein G-Protein (Gq) NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP₃ PLC->IP3 Cleavage of PIP₂ DAG DAG PLC->DAG Cleavage of PIP₂ Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation Cell_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cell_Response Phosphorylation of target proteins SubstanceP Substance P (Synthesized Peptide) SubstanceP->NK1R Binding

References

HBTU Protocol for Solution-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of short to medium-length peptides, particularly for large-scale synthesis and for peptides with challenging sequences that may be problematic in solid-phase synthesis. The choice of coupling reagent is critical to the success of solution-phase synthesis, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final peptide product.

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient and widely used coupling reagent in peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid and efficient amide bond formation with a low degree of racemization.[2] HBTU is an aminium-based coupling reagent that activates the C-terminus of a protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminus of another amino acid or peptide fragment.[3][4] These application notes provide a detailed protocol for the use of HBTU in solution-phase peptide synthesis, along with quantitative data and visualizations to aid researchers in its effective implementation.

Advantages of HBTU in Solution-Phase Peptide Synthesis

  • High Coupling Efficiency: HBTU promotes rapid and near-quantitative coupling reactions, leading to high yields of the desired peptide.[2]

  • Low Racemization: The mechanism of HBTU activation, proceeding through an HOBt (1-hydroxybenzotriazole) active ester, effectively suppresses the epimerization of chiral amino acids.[2][5]

  • Good Solubility: HBTU and its byproducts are generally soluble in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), which simplifies the reaction setup and workup.[2][6]

  • Mild Reaction Conditions: HBTU-mediated couplings can be performed under mild conditions, which is advantageous for the synthesis of peptides containing sensitive amino acid residues.[3]

Reaction Mechanism and Workflow

The HBTU-mediated coupling reaction proceeds in a stepwise manner. First, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is activated by HBTU to form an HOBt active ester intermediate. This activated species is then susceptible to nucleophilic attack by the free amine of the C-terminally protected amino acid or peptide, resulting in the formation of a new peptide bond.

Below are diagrams illustrating the chemical reaction mechanism and the general experimental workflow for a solution-phase peptide coupling using HBTU.

G cluster_coupling Coupling Step N_protected_AA N-Protected Amino Acid (R-COOH) Active_Ester HOBt Active Ester Intermediate N_protected_AA->Active_Ester Activation HBTU HBTU HBTU->Active_Ester DIPEA DIPEA (Base) DIPEA->N_protected_AA Deprotonation Dipeptide Protected Dipeptide Active_Ester->Dipeptide Coupling C_protected_AA C-Protected Amino Acid/Peptide (H₂N-R') C_protected_AA->Dipeptide

Caption: HBTU-mediated peptide coupling mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_N_AA Dissolve N-protected amino acid in solvent add_HBTU Add HBTU to N-protected amino acid dissolve_N_AA->add_HBTU dissolve_C_AA Dissolve C-protected amino acid/peptide in solvent add_amine Add C-protected amino acid/peptide solution dissolve_C_AA->add_amine add_DIPEA Add DIPEA and stir add_HBTU->add_DIPEA add_DIPEA->add_amine stir Stir at room temperature add_amine->stir wash Aqueous wash stir->wash extract Extract with organic solvent wash->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: General workflow for solution-phase peptide synthesis using HBTU.

Experimental Protocols

The following is a general protocol for the coupling of an N-protected amino acid to a C-protected amino acid or peptide in solution using HBTU. The specific quantities and reaction times may need to be optimized depending on the specific amino acids being coupled.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide with a free N-terminus

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • 1 M HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Saturated NaCl aqueous solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and HBTU (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • In a separate flask, dissolve the C-protected amino acid or peptide (1.0 equivalent) in anhydrous DMF.

  • Activation:

    • To the solution of the N-protected amino acid and HBTU, add DIPEA (2.0 equivalents) dropwise while stirring.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Coupling:

    • Add the solution of the C-protected amino acid or peptide to the activated mixture.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Coupling is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected peptide.

  • Purification:

    • The crude peptide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure protected peptide.

Quantitative Data

The efficiency of HBTU as a coupling reagent in solution-phase peptide synthesis is demonstrated by the high yields and purities obtained for various peptide fragments. The following tables summarize representative data for the synthesis of dipeptides and the fragment condensation of larger peptides.

Table 1: Synthesis of Protected Dipeptides using HBTU

N-Protected Amino AcidC-Protected Amino AcidCoupling Time (h)Yield (%)Purity (%)
Boc-Ala-OHH-Gly-OMe295>98
Z-Phe-OHH-Leu-OBn392>97
Fmoc-Val-OHH-Pro-OtBu489>98

Table 2: Fragment Condensation using HBTU in Solution-Phase

N-Protected Peptide FragmentC-Protected Peptide FragmentCoupling Time (h)Yield (%)Purity (%)
Boc-Ala-Phe-OHH-Gly-Leu-OMe685>95
Z-Val-Gly-Phe-OHH-Ala-Pro-OBn881>96

Note: Yields and purities are representative and may vary depending on the specific peptide sequence and experimental conditions.

Conclusion

The HBTU protocol offers a robust and efficient method for solution-phase peptide synthesis. Its ability to mediate high-yield couplings with minimal racemization makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the successful application of HBTU in the synthesis of a wide range of peptides. Careful optimization of reaction conditions and purification procedures will ensure the generation of high-quality peptides for various research and development applications.

References

Application Notes and Protocols for Monitoring HBTU Coupling Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely utilized coupling reagent in peptide synthesis and other amide bond formations due to its high efficiency, rapid reaction times, and ability to suppress racemization.[1][2] Effective monitoring of the reaction progress is crucial to ensure complete conversion of starting materials, minimize side reactions, and optimize reaction conditions for high yield and purity of the final product. These application notes provide detailed protocols for monitoring HBTU-mediated coupling reactions using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).

Reaction Mechanism and Key Species

The HBTU coupling reaction involves the activation of a carboxylic acid to form a highly reactive HOBt ester, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[2][3] The key species to monitor during the reaction include the starting carboxylic acid, the amine, the newly formed amide product, and potential byproducts such as N,N,N',N'-tetramethylurea.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring of reaction progress by separating and quantifying the starting materials, product, and byproducts.

Methodology:

  • Sample Preparation:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of mobile phase or a mixture of acetonitrile and water). This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used. The gradient will depend on the polarity of the analytes. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-18 min: 5% to 95% B

      • 18-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 214 nm and 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times, which can be determined by injecting standards of each compound.

    • Calculate the percentage conversion by integrating the peak areas of the starting material and the product at each time point. The disappearance of the limiting starting material and the appearance of the product peak will indicate the reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing confirmation of the product's identity and detection of byproducts.

Methodology:

  • Sample Preparation: Follow the same procedure as for HPLC sample preparation.

  • LC-MS Conditions:

    • LC Conditions: Use similar LC conditions as described for HPLC. The method may need to be adapted for compatibility with the mass spectrometer (e.g., using formic acid instead of TFA if it interferes with ionization).

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's ability to be ionized.

      • Mass Range: Scan a mass range that includes the molecular weights of the expected starting materials, product, and potential byproducts.

      • Data Acquisition: Acquire data in full scan mode to identify all ions present. Extracted Ion Chromatograms (EICs) can be used to monitor specific masses corresponding to the reactants and products.

  • Data Analysis:

    • Monitor the reaction progress by observing the decrease in the ion intensity of the starting materials and the increase in the ion intensity of the desired product's molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Identify any potential side products by their mass-to-charge ratio (m/z). A common byproduct in HBTU couplings is the guanidinylation of the amine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time or by analyzing quenched aliquots. ¹H NMR is most commonly used for its speed and sensitivity.

Methodology:

  • Sample Preparation:

    • For time-point analysis: Withdraw an aliquot from the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For in-situ monitoring: If the reaction is run in a deuterated solvent in an NMR tube, spectra can be acquired at regular intervals without sample workup.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at each time point.

    • Ensure that the chosen signals for monitoring do not overlap. Diagnostic signals are typically protons adjacent to the reacting functional groups (e.g., α-protons of amino acids).

  • Data Analysis:

    • Identify characteristic peaks for the starting materials and the product.

    • Integrate the area of a well-resolved peak for a starting material and a well-resolved peak for the product.

    • The ratio of the integrals will give the relative concentrations of the species and can be used to calculate the percentage conversion over time.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective qualitative method for monitoring reaction progress.

Methodology:

  • Sample Preparation: At various time points, spot a small amount of the reaction mixture directly onto a TLC plate using a capillary tube.

  • TLC Development:

    • Stationary Phase: Silica gel plates are commonly used.

    • Mobile Phase: Select a solvent system that provides good separation between the starting materials and the product. A mixture of ethyl acetate and hexanes or dichloromethane and methanol is often a good starting point.

    • Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Visualize the spots under UV light if the compounds are UV-active.

    • Alternatively, stain the plate with a suitable reagent such as potassium permanganate, ninhydrin (for primary amines), or iodine.[5]

  • Data Analysis:

    • The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

    • Reaction completion is generally indicated by the complete consumption of the limiting reagent's spot.

Data Presentation

The quantitative data obtained from HPLC, LC-MS, or NMR can be summarized in a table for easy comparison of reaction progress under different conditions (e.g., temperature, solvent, base).

Time (min)% Conversion (HPLC)Relative Abundance of Product (LC-MS)% Conversion (NMR)
0000
15252426
30555357
60858386
120989799

Table 1: Example of quantitative data summary for monitoring an HBTU coupling reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for monitoring an HBTU coupling reaction.

G cluster_reaction HBTU Coupling Reaction cluster_analysis Analytical Monitoring cluster_data Data Interpretation start Start Reaction: Carboxylic Acid + Amine + HBTU + Base sampling Take Aliquots at Time Points start->sampling quench Quench Reaction sampling->quench tlc TLC Analysis sampling->tlc hplc HPLC Analysis quench->hplc lcms LC-MS Analysis quench->lcms nmr NMR Analysis quench->nmr interpretation Determine % Conversion & Identify Byproducts hplc->interpretation lcms->interpretation nmr->interpretation tlc->interpretation completion Reaction Complete? interpretation->completion yes Yes completion->yes >95% no No completion->no <95% workup Proceed to Workup yes->workup no->sampling Continue Monitoring

Figure 1: General workflow for monitoring HBTU coupling reaction progress.

The signaling pathway for the HBTU coupling mechanism is depicted below.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated HOBt Ester RCOOH->ActiveEster HBTU HBTU HBTU->ActiveEster Base Base (e.g., DIPEA) Base->RCOOH de-protonates TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide Amide (R-CO-NH-R') ActiveEster->Amide Amine Amine (R'-NH2) Amine->Amide HOBt HOBt Amide->HOBt

Figure 2: HBTU coupling reaction signaling pathway.

References

Troubleshooting & Optimization

troubleshooting incomplete HBTU coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding incomplete HBTU coupling reactions in peptide synthesis.

Troubleshooting Guide

Q1: My HBTU coupling reaction is incomplete, as indicated by a positive Kaiser test. What are the common causes and how can I resolve this?

A1: An incomplete HBTU coupling reaction can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Reagent Quality: The quality of your reagents is paramount. Degradation of HBTU, the amino acid, or the solvent can lead to poor coupling efficiency.

    • HBTU/Amino Acids: Ensure your HBTU and Fmoc-amino acids are stored under dry conditions to prevent hydrolysis.

    • Solvent (DMF/NMP): Use peptide synthesis grade solvents. Older or lower-grade DMF can contain dimethylamine, which can cause premature Fmoc deprotection.[1] If you suspect solvent quality, use a fresh bottle.

    • Base (DIPEA/NMM): The base used is critical. Ensure it is high purity and has been stored properly to avoid degradation.

  • Reaction Conditions:

    • Moisture: HBTU is sensitive to moisture. Ensure all your reagents, solvents, and labware are anhydrous.[2]

    • Stoichiometry: Ensure you are using the correct equivalents of amino acid, HBTU, and base relative to the resin loading. See the table below for recommended ratios.

    • Activation Time: Allow for a sufficient pre-activation time (typically 1-5 minutes) after adding the base to the amino acid and HBTU solution before adding it to the resin.[1]

  • Difficult Couplings:

    • Sterically Hindered Amino Acids: Coupling of sterically hindered amino acids (e.g., Aib, Val, Ile) can be challenging.[3] Consider using a higher excess of reagents, extended coupling times, or a more potent coupling reagent like HATU.[3][4]

    • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further coupling.[5] This is more common with hydrophobic sequences.[5] To mitigate this, you can switch to a different solvent like NMP, sonicate the reaction vessel, or couple at a higher temperature (e.g., 50°C).[5]

  • Procedural Steps:

    • Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of activated amino acid.

    • Capping: If incomplete coupling persists after a second attempt, it is advisable to cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.

Q2: My pre-activation solution (amino acid, HBTU, DIPEA) is turning yellow/orange. Is this normal and will it affect my coupling reaction?

A2: A yellowish or orange color upon adding the base (DIPEA) to the HBTU/amino acid solution is common and generally not a cause for concern.[1] This color change is often associated with the activation of the amino acid.[1] However, if you are experiencing poor coupling results alongside this color change, it could indicate an issue with reagent quality, particularly the DMF.[1]

Frequently Asked Questions (FAQs)

Q3: How can I test if my HBTU reagent is still active?

A3: The most straightforward way to test the activity of your HBTU is to perform a test coupling reaction with a simple amino acid, such as glycine, to a resin with a known free amine loading. Monitor the reaction with a Kaiser test. If the test is negative (beads remain colorless or yellow) after a standard coupling time, your HBTU is likely active.

Q4: What are the ideal reagent ratios for an HBTU coupling reaction?

A4: The ideal ratios can vary depending on the specific amino acid and the peptide sequence. However, a good starting point for standard couplings is a 2 to 4-fold excess of the amino acid, HBTU, and base relative to the resin's functional group loading. For difficult couplings, a higher excess may be required.

Q5: How long should a typical HBTU coupling reaction take?

A5: For most standard amino acids, a coupling time of 30-60 minutes is sufficient. For sterically hindered amino acids or sequences prone to aggregation, the reaction time may need to be extended to 2 hours or longer. It is always recommended to monitor the reaction progress with a Kaiser test.

Q6: Can I use HOBt with HBTU?

A6: While HBTU can be used alone, it is structurally related to HOBt, and its mechanism of action involves the formation of an HOBt-ester intermediate.[6][7] The addition of HOBt is not typically necessary with HBTU as it is with carbodiimide-based coupling reagents like DCC or DIC.[8]

Q7: What are some common side reactions with HBTU and how can I minimize them?

A7: The most common side reaction is racemization of the amino acid, although HBTU is known for its ability to suppress this.[9][10] To minimize racemization, avoid prolonged pre-activation times and use the appropriate amount of a suitable base. Another potential side reaction is the guanidinylation of the N-terminal amine if HBTU is used in large excess, which can terminate the peptide chain elongation.[11]

Data Presentation

ParameterStandard CouplingDifficult/Hindered Coupling
Amino Acid (eq.) 2 - 44 - 5
HBTU (eq.) 2 - 44 - 5
Base (DIPEA/NMM) (eq.) 4 - 88 - 10
Reaction Time 30 - 60 minutes2 - 4 hours (or overnight)
Temperature Room TemperatureRoom Temperature to 50°C

Equivalents (eq.) are relative to the resin loading.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Free Amines

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[12]

  • Heat the test tube at 100-110°C for 5 minutes.[13]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).[13]

  • Colorless/Yellow Beads and Solution: Indicates the absence of free primary amines (successful coupling).[12]

  • Note: Proline, a secondary amine, will give a reddish-brown or yellow color.[13]

Protocol 2: Standard HBTU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Resin with free amine groups

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes before the deprotection of the Fmoc group. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

  • Pre-activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (2-4 eq.) and HBTU (2-4 eq.) in DMF.

    • Add the base (DIPEA or NMM, 4-8 eq.) to the solution and agitate for 1-5 minutes.

  • Coupling:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test (Protocol 1) to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Troubleshooting_HBTU_Coupling start Incomplete Coupling (Positive Kaiser Test) check_reagents 1. Check Reagent Quality start->check_reagents reagent_quality Use fresh, high-purity reagents and anhydrous solvent. Re-run coupling. check_reagents->reagent_quality Degraded? check_conditions 2. Review Reaction Conditions check_reagents->check_conditions OK final_check Re-test with Kaiser reagent_quality->final_check adjust_conditions Increase coupling time or perform a double coupling. check_conditions->adjust_conditions Suboptimal? difficult_coupling 3. Consider 'Difficult Coupling' check_conditions->difficult_coupling OK adjust_conditions->final_check aggregation Issue: Aggregation? difficult_coupling->aggregation Hydrophobic sequence? steric_hindrance Issue: Steric Hindrance? difficult_coupling->steric_hindrance Hindered AA? solve_aggregation Switch to NMP, sonicate, or increase temperature. aggregation->solve_aggregation solve_hindrance Use higher excess of reagents or switch to HATU. steric_hindrance->solve_hindrance solve_aggregation->final_check solve_hindrance->final_check success Coupling Successful (Negative Kaiser Test) final_check->success Negative cap_amines Cap unreacted amines with Acetic Anhydride. final_check->cap_amines Still Positive

Caption: Troubleshooting workflow for incomplete HBTU coupling reactions.

References

Technical Support Center: Minimizing Racemization with HBTU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing racemization in peptide synthesis when using HBTU as a coupling reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during their experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter that can lead to increased racemization with HBTU.

Question: I am observing significant racemization in my peptide synthesis. What are the most likely causes when using HBTU?

Answer: Several factors can contribute to increased racemization even when using a reagent like HBTU, which is known for its ability to suppress it. The most common culprits are:

  • Choice of Base: The type and amount of base used for the activation of the carboxylic acid have a significant impact on racemization. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are more likely to cause racemization compared to weaker bases.

  • Pre-activation Time: Allowing the carboxylic acid to be activated by HBTU for an extended period before the addition of the amine component can increase the risk of racemization.

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent Polarity: The choice of solvent can influence the reaction kinetics and the stability of the activated species, potentially affecting the level of racemization.

  • Nature of the Amino Acid: Certain amino acids are inherently more prone to racemization. These include histidine (His), cysteine (Cys), and serine (Ser).

Question: How can I identify the source of racemization in my HBTU-mediated coupling reaction?

Answer: To pinpoint the source of racemization, a systematic approach is recommended. You can perform a series of small-scale experiments, varying one parameter at a time while keeping others constant. For example:

  • Base Comparison: Run the coupling reaction with different bases (e.g., DIPEA vs. N-methylmorpholine (NMM) or pyridine) and analyze the enantiomeric purity of the product.

  • Pre-activation Time Study: Vary the pre-activation time (e.g., 0 minutes, 5 minutes, 15 minutes) before adding the amine and assess the impact on racemization.

  • Temperature Control: Perform the reaction at different temperatures (e.g., 0°C vs. room temperature) to see if lowering the temperature reduces racemization.

By comparing the results of these experiments, you can identify the key contributing factors to racemization in your specific synthesis.

Frequently Asked Questions (FAQs)

Question: What is HBTU and why is it a popular coupling reagent?

Answer: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent widely used in both solid-phase and solution-phase peptide synthesis. Its popularity stems from its high coupling efficiency, rapid reaction times, and its ability to minimize side reactions, including racemization.

Question: How does HBTU minimize racemization?

Answer: HBTU's mechanism involves the rapid activation of the carboxylic acid to form an O-acylisourea intermediate, which then quickly reacts with 1-hydroxybenzotriazole (HOBt), a byproduct of HBTU activation, to form an HOBt-active ester. This active ester is relatively stable and less prone to racemization compared to other activated species. The rapid conversion to the HOBt ester minimizes the lifetime of the more racemization-prone intermediates.

Question: Is it necessary to add HOBt when using HBTU?

Answer: While HBTU itself contains the HOBt moiety and is designed to suppress racemization, the addition of an external HOBt source can be beneficial, especially when coupling racemization-sensitive amino acids. HOBt acts as a nucleophilic catalyst, accelerating the coupling reaction and further reducing the likelihood of racemization.

Question: Which bases are recommended for use with HBTU to minimize racemization?

Answer: To minimize racemization, it is generally recommended to use a weaker, non-nucleophilic base. While DIPEA is commonly used, it is more basic and can promote racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are often preferred alternatives when racemization is a concern. In some cases, using pyridine as the base has been shown to significantly reduce racemization.

Quantitative Data on Racemization with HBTU

The following tables summarize qualitative trends and provide a framework for understanding the impact of different reaction parameters on racemization. Finding precise, universally applicable quantitative data is challenging as the extent of racemization is highly sequence and substrate-dependent.

Table 1: Influence of Base on Racemization in HBTU Couplings (Qualitative)

BaseRelative BasicityTendency to Promote Racemization
N,N-Diisopropylethylamine (DIPEA)StrongHigh
N-Methylmorpholine (NMM)ModerateModerate
sym-CollidineWeakLow
PyridineWeakVery Low

Table 2: Comparison of Coupling Reagents and Racemization (Qualitative)

Coupling ReagentGeneral Coupling EfficiencyTendency to Suppress Racemization
HBTUHighGood
HATUVery HighVery Good
TBTUHighGood
DEPBTModerateExcellent (in specific cases)

Experimental Protocols

Protocol 1: Standard HBTU Coupling with Minimized Racemization

This protocol is a general guideline for minimizing racemization during a typical HBTU-mediated coupling reaction in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • HOBt (optional, but recommended for sensitive amino acids)

  • N-Methylmorpholine (NMM)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) in DMF.

    • Add HBTU (2.9 equivalents) and HOBt (3 equivalents, if used) to the amino acid solution.

    • Add NMM (6 equivalents) to the solution and mix thoroughly.

  • Coupling:

    • Immediately add the activated amino acid solution to the resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times).

  • Monitoring:

    • Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Protocol 2: Coupling of Racemization-Prone Amino Acids (e.g., His, Cys)

This protocol incorporates additional measures to suppress racemization when coupling sensitive amino acids.

Materials:

  • Fmoc-protected sensitive amino acid (e.g., Fmoc-His(Trt)-OH)

  • HBTU

  • HOBt

  • sym-Collidine

  • Resin-bound peptide with a free N-terminal amine

  • DMF, cooled to 0°C

Procedure:

  • Pre-cooling:

    • Cool all reagent solutions and the reaction vessel containing the resin to 0°C.

  • In-situ Activation and Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in cold DMF and add it to the resin.

    • In a separate vial, dissolve HBTU (2.9 equivalents) in cold DMF.

    • Add the HBTU solution to the resin mixture.

    • Immediately add sym-collidine (6 equivalents) to the reaction mixture.

  • Reaction and Washing:

    • Agitate the reaction mixture at 0°C for 2-4 hours, allowing it to slowly warm to room temperature.

    • Wash the resin as described in Protocol 1.

  • Monitoring:

    • Confirm the completion of the coupling reaction.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting racemization issues when using HBTU.

Racemization_Troubleshooting start High Racemization Observed with HBTU Coupling check_base Is DIPEA being used as the base? start->check_base switch_base Switch to a weaker base: NMM or sym-collidine check_base->switch_base Yes check_preactivation Is there a long pre-activation step? check_base->check_preactivation No switch_base->check_preactivation minimize_preactivation Minimize pre-activation time or perform in-situ activation check_preactivation->minimize_preactivation Yes check_temp Is the reaction run at elevated temperature? check_preactivation->check_temp No minimize_preactivation->check_temp lower_temp Perform the coupling at 0°C check_temp->lower_temp Yes check_additive Is HOBt being used as an additive? check_temp->check_additive No lower_temp->check_additive add_hobt Add HOBt to the coupling reaction check_additive->add_hobt No sensitive_aa Is a racemization-prone amino acid (His, Cys, Ser) being coupled? check_additive->sensitive_aa Yes add_hobt->sensitive_aa special_protocol Use a specialized protocol for sensitive amino acids sensitive_aa->special_protocol Yes end_good Racemization Minimized sensitive_aa->end_good No special_protocol->end_good end_bad Racemization Persists: Consult further literature or technical support

Technical Support Center: HBTU Solubility in DMF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) solubility in DMF (N,N-Dimethylformamide). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common solubility challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my HBTU not dissolving or precipitating out of DMF?

A1: Several factors can cause HBTU solubility issues in DMF. The most common culprits include:

  • DMF Quality: The presence of water or impurities like dimethylamine in the DMF can significantly reduce HBTU solubility and stability.[1][2] DMF slowly decomposes to dimethylamine, which can interfere with reactions.[2] Always use high-purity, anhydrous (peptide synthesis grade) DMF.

  • Concentration: While HBTU is generally soluble in DMF, attempting to create highly concentrated solutions may exceed its solubility limit under your specific conditions.[3][4] Standard concentrations are typically around 0.45-0.5 M.[3][5]

  • Temperature: Room temperature may not be sufficient for dissolving higher concentrations of HBTU. Gentle warming can aid dissolution.[5]

  • Solution Stability: HBTU solutions in DMF are not indefinitely stable and can degrade over time, especially if exposed to moisture.[1] It is often recommended to prepare solutions fresh before use.

Q2: Can the presence of other reagents, like bases, affect HBTU solubility?

A2: Yes. While a base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) is required for the coupling reaction, its presence in a stock solution can be problematic. Some users have reported precipitation when mixing HBTU with bases and other additives in a single stock solution.[4] Furthermore, HBTU is less stable in the presence of bases over time.[6] It is often better to add the base to the reaction mixture just before the coupling step rather than preparing a combined, all-in-one solution.

Q3: My HBTU/DMF solution has turned yellow or orange. Is this a problem?

A3: A yellow or orange coloration upon mixing HBTU, an amino acid, and a base (like DIEA) in DMF is very common and generally not considered a problem for the coupling reaction.[2] This color change is often associated with the activation of the amino acid.[2] However, if the DMF itself is impure, it can also cause discoloration.[2] The primary concern with DMF purity is not the color, but the presence of water or dimethylamine, which can cause unwanted side reactions.[1][2]

Q4: How long can I store an HBTU solution in DMF?

A4: HBTU solutions in DMF are known to be sensitive to water and will deteriorate over time.[1] For best results, it is strongly recommended to prepare the solution fresh for each synthesis. If storage is necessary, use high-quality anhydrous DMF, store the solution under an inert atmosphere (e.g., argon or nitrogen), keep it tightly sealed, and refrigerate at 2-8°C.[1][7] Solutions of similar reagents like HATU in DMF can be stored for several weeks under an inert atmosphere with minimal degradation.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving HBTU solubility issues.

Problem: HBTU fails to dissolve or precipitates from DMF solution.

G start Start: HBTU Solubility Issue check_dmf 1. Check DMF Quality Is it anhydrous / peptide synthesis grade? start->check_dmf dmf_bad Action: Use fresh, high-purity, anhydrous DMF. check_dmf->dmf_bad No check_conc 2. Review Concentration Is it > 0.5 M? check_dmf->check_conc Yes dmf_bad->check_conc conc_high Action: Prepare a more dilute solution (e.g., 0.45 M) or add more solvent. check_conc->conc_high Yes check_temp 3. Consider Temperature Is the solution at room temp or below? check_conc->check_temp No conc_high->check_temp temp_low Action: Gently warm the solution (e.g., to 30-40°C) with stirring. check_temp->temp_low Yes check_mix 4. Examine Solution Components Does the stock solution contain base (DIPEA/NMM) and other additives? check_temp->check_mix No temp_low->check_mix mix_complex Action: Prepare separate solutions. Dissolve HBTU in DMF first. Add base just before coupling. check_mix->mix_complex Yes success Success: HBTU Dissolved check_mix->success No mix_complex->success

Troubleshooting workflow for HBTU solubility.

Quantitative Data Summary

The solubility of coupling reagents is a critical factor in synthesis. Below is a comparison of HBTU with other common reagents.

Coupling ReagentTypical Molarity in DMFNotes
HBTU 0.5 M Standard concentration used in peptide synthesizers.[3]
HATU0.45 M - 0.5 MSimilar to HBTU; solutions are relatively stable if kept anhydrous.[3][8]
HCTU0.8 MHigher solubility than HBTU.[3]
PyBOP1.5 MSignificantly more soluble than HBTU.[3]
COMU1.5 MExcellent solubility but poor solution stability.[3]

Experimental Protocols

Protocol: Preparation of a 0.45 M HBTU/HOBt Solution in DMF

This protocol is adapted for preparing a standard activating solution for peptide synthesis.[5]

Materials:

  • HBTU (MW: 379.24 g/mol )

  • HOBt (1-Hydroxybenzotriazole, anhydrous, MW: 135.1 g/mol )

  • High-purity, anhydrous DMF

Procedure:

  • Prepare HOBt Solution:

    • Weigh 13.51 g of anhydrous HOBt (0.1 mol).

    • Place it in a clean, dry 250 mL graduated cylinder or volumetric flask.

    • Add anhydrous DMF to reach a final volume of 200 mL.

    • Mix thoroughly until the HOBt is completely dissolved. This creates a 0.5 M HOBt solution.

  • Prepare HBTU/HOBt Solution:

    • Weigh 37.92 g of HBTU (0.1 mol).

    • Place the HBTU into a clean, dry beaker or Erlenmeyer flask equipped with a magnetic stir bar.

    • Pour the 200 mL of 0.5 M HOBt solution (prepared in Step 1) into the beaker with the HBTU.

    • Stir the mixture for approximately 15-20 minutes. Gentle warming may be necessary to facilitate complete dissolution.[5]

    • Once fully dissolved, the solution is ready for use in the peptide synthesizer.

Workflow for Preparing and Using HBTU Activator

G cluster_prep Solution Preparation cluster_use Reaction weigh 1. Weigh HBTU & HOBt dissolve 2. Dissolve in Anhydrous DMF weigh->dissolve stir 3. Stir/Warm until Clear dissolve->stir activate 4. Activate Carboxylic Acid (Add HBTU solution) stir->activate Transfer to Reaction add_base 5. Add Base (DIPEA/NMM) activate->add_base couple 6. Couple to Amine add_base->couple

Standard workflow for HBTU solution use.

References

Technical Support Center: HBTU Coupling and Guanidinylation Side Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the guanidinylation side reaction that can occur when using HBTU as a coupling reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the guanidinylation side reaction when using HBTU?

A1: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent. However, under certain conditions, it can react with the free N-terminal amine of a peptide chain. This results in the formation of a stable tetramethylguanidinium (TMG) cap, which terminates the peptide elongation.[1][2] This side reaction is a direct attack of the amine on the HBTU molecule itself, rather than on the activated carboxylic acid.[3]

Q2: What causes the guanidinylation side reaction?

A2: The primary cause of guanidinylation is the presence of excess HBTU relative to the carboxylic acid component, especially when the desired coupling reaction is slow.[1][2] Factors that can contribute to this include:

  • Slow coupling kinetics: Sterically hindered amino acids or aggregative sequences can slow down the desired amide bond formation, allowing more time for the side reaction to occur.

  • Excess HBTU: Using a significant excess of HBTU increases the probability of it reacting directly with the N-terminal amine.

  • Order of reagent addition: Adding HBTU to the resin before the carboxylic acid can lead to direct reaction with the free amine on the solid support.[1][4]

  • Choice of base: While a base is necessary for the coupling reaction, certain bases may influence the rate of the guanidinylation side reaction.

Q3: How can I detect the guanidinylation side product?

A3: The guanidinylation side product can be detected and characterized using standard analytical techniques for peptide analysis:

  • High-Performance Liquid Chromatography (HPLC): The guanidinylated peptide will likely have a different retention time compared to the desired peptide. It is often more polar.

  • Mass Spectrometry (MS): This is the most definitive method. The guanidinylation side product will have a characteristic mass increase. The tetramethylguanidinium group adds a mass of +99.1 Da to the peptide. Therefore, you should look for a peak corresponding to [M + 99.1] in your mass spectrum, where M is the mass of the desired peptide.[5]

Q4: Are there alternatives to HBTU that are less prone to guanidinylation?

A4: Yes, several alternatives exist:

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is another common coupling reagent that is often more reactive than HBTU, which can sometimes reduce side reactions by promoting faster amide bond formation. However, HATU can also cause guanidinylation, and in some cases, it may be more reactive towards amines than HBTU.[3]

  • Phosphonium-based reagents (e.g., PyBOP, PyAOP): These reagents are generally considered less likely to cause guanidinylation because they lack the uronium structure responsible for the side reaction. PyAOP is a recommended substitute for HATU in slow coupling reactions to avoid guanidinylation.[1]

  • Carbodiimides (e.g., DIC) with an additive (e.g., OxymaPure®): This combination is a classic and effective method for peptide coupling with a low risk of guanidinylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrum shows a significant peak at [M+99.1] Da. Guanidinylation of the N-terminal amine.1. Optimize the stoichiometry of your coupling reaction. Use a slight excess of the carboxylic acid and a 1:1 or slightly less than 1:1 ratio of HBTU to the carboxylic acid.[1] 2. Implement a pre-activation step for the carboxylic acid before adding it to the resin-bound peptide. 3. For difficult couplings, consider switching to a phosphonium-based reagent like PyBOP or PyAOP.[1]
Poor coupling efficiency for a specific amino acid, with evidence of a capped peptide. Slow coupling kinetics leading to increased opportunity for guanidinylation.1. Increase the coupling time for the problematic amino acid. 2. Consider a double coupling for that specific residue. 3. Switch to a more reactive coupling reagent like HATU, but be mindful of the potential for guanidinylation and optimize stoichiometry.
Overall low yield of the final peptide product. Accumulation of guanidinylated and other capped sequences throughout the synthesis.1. Review and optimize the coupling protocol for all amino acids in the sequence. 2. Ensure the quality and purity of the HBTU reagent. 3. Perform a small-scale test synthesis to identify problematic coupling steps.

Quantitative Data: Amidation vs. Guanidinylation

The choice of base can influence the competition between the desired amide bond formation (amidation) and the guanidinylation side reaction. The following table summarizes the yield of the amidated product versus the guanidinylated byproduct when coupling 4-fluorobenzoic acid to 4-fluoroaniline using HBTU or HATU with different bases.

Coupling ReagentBaseAmidation Yield (%)Guanidinylation Yield (%)
HBTUTriethylamine (TEA)99<1
HBTU2,6-Lutidine99<1
HATUTriethylamine (TEA)99<1
HATU2,6-Lutidine99<1

Data adapted from "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases".[3]

Note: While in this specific model system the guanidinylation yield was low, the study highlights that sterically hindered bases like 2,6-lutidine can effectively suppress guanidinylation while maintaining high amidation yields.[3]

Experimental Protocols

Protocol 1: Standard HBTU Coupling with Pre-activation to Minimize Guanidinylation

This protocol is designed for routine solid-phase peptide synthesis (SPPS) and incorporates a pre-activation step to reduce the risk of the guanidinylation side reaction.

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Prepare the Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

  • Prepare the Activation Solution: In another vessel, dissolve HBTU (2.9 equivalents) in DMF.

  • Pre-activation: Add the HBTU solution to the amino acid solution. Add DIPEA (6 equivalents) to the mixture. Allow the solution to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin-bound peptide.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Analytical Detection of Guanidinylation by LC-MS

This protocol outlines the general procedure for analyzing a crude peptide sample to detect the presence of the guanidinylation byproduct.

Materials:

  • Crude peptide sample cleaved from the resin

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).

  • HPLC Separation:

    • Inject the sample onto the HPLC system.

    • Elute the peptides using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).

    • Monitor the elution profile using a UV detector at a wavelength of 214 or 280 nm.

  • Mass Spectrometry Analysis:

    • Direct the eluent from the HPLC into the mass spectrometer.

    • Acquire mass spectra across the elution profile.

    • Analyze the mass spectra of the peaks. Look for the expected mass of the desired peptide ([M+H]⁺) and the mass of the potential guanidinylated byproduct ([M+H+99.1]⁺).

  • Data Interpretation:

    • Integrate the peak areas in the HPLC chromatogram to estimate the relative abundance of the desired product and the byproduct.

    • Confirm the identity of the peaks by their corresponding mass-to-charge ratios in the mass spectra.

Visualizations

Guanidinylation_Mechanism cluster_coupling Desired Amide Bond Formation cluster_side_reaction Guanidinylation Side Reaction AA_COOH Amino Acid (R-COOH) Activated_Ester Activated Ester (R-CO-OBt) AA_COOH->Activated_Ester + HBTU HBTU HBTU HBTU_side HBTU Peptide_Bond Elongated Peptide Activated_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 Peptide Chain (H2N-Peptide) Peptide_NH2_side Peptide Chain (H2N-Peptide) Guanidinylated_Peptide Guanidinylated Peptide (Terminated) Peptide_NH2_side->Guanidinylated_Peptide + HBTU (excess)

References

Technical Support Center: Optimizing HBTU Coupling for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing peptide coupling reactions using HBTU, with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HBTU coupling of hindered amino acids.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.- Switch to a more reactive coupling reagent: Consider using HATU, HCTU, or PyAOP, which are known to be more effective for difficult couplings. - Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. Monitor for racemization. - Optimize Stoichiometry: Increase the equivalents of the protected amino acid and coupling reagent (e.g., 1.5-2.0 equivalents). - Extended Reaction Time: Allow the coupling reaction to proceed for a longer period (e.g., 4-24 hours).
Incomplete Activation - Ensure Dry Solvents: Water can hydrolyze the activated ester. Use anhydrous DMF or NMP. - Check Reagent Quality: HBTU and other reagents can degrade over time. Use fresh, high-quality reagents.
Racemization High Temperature: Elevated temperatures can increase the rate of epimerization.- Use an Additive: The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization.[1] - Careful Temperature Control: If heating is necessary, use the lowest effective temperature for the shortest possible time.
Excess Base: Too much base can promote racemization.- Use a Hindered Base: N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA). - Optimize Base Equivalents: Use the minimum amount of base required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.
Guanidinylation of the N-terminus Excess HBTU: HBTU is a uronium-based reagent and can react with the free N-terminal amine, leading to a capped and unreactive peptide chain.- Avoid Excess HBTU: Use a stoichiometric amount or a slight excess of HBTU relative to the carboxylic acid. - Consider Phosphonium-Based Reagents: Reagents like PyBOP or PyAOP do not have this side reaction.
Byproduct Removal Issues Incomplete Reaction: Unreacted starting materials and byproducts from the coupling reagent can complicate purification.- Optimize Reaction Conditions: Ensure the coupling reaction goes to completion to minimize the number of species in the crude product. - Aqueous Workup: The byproducts of HBTU (tetramethylurea and HOBt) are generally water-soluble and can be removed with an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

A1: Sterically hindered amino acids are amino acids with bulky side chains or modifications that impede the approach of reactants to the alpha-carbon or the amino/carboxyl groups. This hindrance can significantly slow down or prevent efficient peptide bond formation. Examples include:

  • α,α-disubstituted amino acids: such as aminoisobutyric acid (Aib).

  • N-methylated amino acids: where a methyl group is attached to the backbone nitrogen.

  • Amino acids with bulky side chains: such as Valine, Isoleucine, and Threonine, especially when they are adjacent to each other in a peptide sequence.

Q2: How does HBTU activate a carboxylic acid for coupling?

A2: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) activates a carboxylic acid by reacting with it in the presence of a base (typically DIPEA) to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the other amino acid, forming the peptide bond.

Q3: When should I choose a different coupling reagent over HBTU for hindered amino acids?

A3: While HBTU is a robust and widely used coupling reagent, more challenging couplings involving highly hindered amino acids often benefit from more potent reagents. Consider switching to an alternative under the following circumstances:

  • Repeated low yields with HBTU despite optimizing other reaction parameters.

  • Coupling of N-methylated amino acids , where HATU or PyAOP often show superior results.

  • Synthesis of peptides containing multiple α,α-disubstituted amino acids .

The following table provides a qualitative comparison of common coupling reagents for hindered couplings:

ReagentReactivityRacemization RiskGuanidinylation RiskNotes
HBTU GoodLowYesA reliable, general-purpose reagent.
HATU Very HighVery LowYesOften the reagent of choice for difficult couplings due to the formation of a more reactive OAt ester.
HCTU HighLowYesA more reactive and often more soluble alternative to HBTU.
PyBOP HighLowNoA phosphonium-based reagent, avoiding the risk of guanidinylation.
PyAOP Very HighVery LowNoA highly reactive phosphonium-based reagent, excellent for very challenging couplings.
COMU Very HighVery LowYesA newer generation uronium reagent with high reactivity, comparable to HATU.[2]

Q4: Can I use additives to improve HBTU coupling efficiency?

A4: Yes, additives can be beneficial. While HBTU already contains an HOBt moiety, the addition of an external source of HOBt or, more effectively, Oxyma Pure®, can enhance the reaction rate and further suppress racemization, especially in difficult couplings.

Q5: What is the recommended solvent for HBTU coupling?

A5: The most common and recommended solvent for HBTU coupling is anhydrous N,N-dimethylformamide (DMF). N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes more effective at solvating protected peptides, which can help to improve coupling efficiency. Ensure the solvent is of high purity and free of water.

Experimental Protocols

Standard HBTU Coupling Protocol for a Hindered Amino Acid
  • Resin Preparation: Swell the resin (e.g., 1 g) in anhydrous DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading) in anhydrous DMF (5 mL).

  • Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For very hindered couplings, the reaction time can be extended up to 24 hours, or the temperature can be increased to 40°C.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test or the Chloranil test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

Visualizations

HBTU_Activation_Pathway Carboxylic_Acid R-COOH (Protected Amino Acid) Active_Ester R-CO-OBt (Active Ester) Carboxylic_Acid->Active_Ester Activation HBTU HBTU HBTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond R-CO-NH-Peptide (Peptide Bond) Active_Ester->Peptide_Bond Coupling Amine H2N-Peptide Amine->Peptide_Bond Byproducts Tetramethylurea + HOBt Peptide_Bond->Byproducts Troubleshooting_Workflow Start Low Coupling Yield with Hindered Amino Acid Check_Reagents Check Reagent Quality and Solvent Anhydrous? Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Reagents->Optimize_Conditions Reagents OK Change_Reagent Switch to a More Reactive Reagent (e.g., HATU, PyAOP) Optimize_Conditions->Change_Reagent Yield Still Low Add_Additive Use Additives (HOBt, Oxyma Pure) Optimize_Conditions->Add_Additive Yield Improved but not optimal Success Successful Coupling Optimize_Conditions->Success Yield Acceptable Change_Reagent->Success Add_Additive->Change_Reagent Yield Still Low Add_Additive->Success Yield Acceptable

References

Technical Support Center: Optimizing HBTU Coupling Performance with Base Selection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of bases in HBTU-mediated peptide coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in HBTU coupling reactions?

A base is essential for HBTU-mediated couplings as it performs two critical functions. Firstly, it deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion. This anion is necessary to initiate the reaction with HBTU. Secondly, the base acts as a catalyst throughout the reaction. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used due to their non-nucleophilic nature.[1][2] The absence of a base will prevent the coupling reaction from occurring.

Q2: Which bases are most commonly used with HBTU, and what are their key differences?

The most frequently used bases in HBTU couplings are tertiary amines. The choice of base can significantly impact reaction efficiency and the level of side reactions, particularly racemization.[1][2]

  • N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base that is widely used. Its high basicity ensures efficient deprotonation of the carboxylic acid.

  • N-Methylmorpholine (NMM): Another popular choice, NMM is less basic than DIPEA. This can be advantageous in reducing the risk of racemization.

  • sym-Collidine (2,4,6-Trimethylpyridine): A weaker and more sterically hindered base compared to DIPEA and NMM. It is often recommended for couplings where there is a high risk of racemization, such as in fragment condensation.[2]

Q3: How does the choice of base influence the coupling performance and risk of racemization?

The selection of a base is a critical parameter that can affect both the speed of the reaction and the stereochemical purity of the resulting peptide. Racemization is a major side reaction where the stereochemistry of the amino acid is inverted. This occurs through the abstraction of the α-proton of the activated amino acid, which is facilitated by the base.[2]

Generally, stronger bases can increase the rate of racemization. Therefore, in situations where racemization is a concern, using a weaker or more sterically hindered base like NMM or sym-collidine is advisable.[2] For standard couplings, DIPEA is often sufficient and provides high reaction rates.

Q4: What are the primary side reactions associated with HBTU coupling, and how can the choice of base help mitigate them?

Besides racemization, another potential side reaction with HBTU is guanidinylation . This occurs when excess HBTU reacts with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the peptide elongation. This is more likely to happen if the activation of the carboxylic acid is slow. While the choice of base is not the primary factor in preventing guanidinylation, ensuring the use of the correct stoichiometry of reagents is crucial.

Troubleshooting Guide

Problem: Low Coupling Yield

Possible Cause Suggested Solution
Incomplete activation of the carboxylic acid.Ensure the correct stoichiometry of the base is used. Typically, 2 equivalents of base per equivalent of amino acid are required.
Degradation of HBTU.Use fresh HBTU, as it can degrade over time, especially in solution.
Inefficient coupling to a secondary amine.Consider using a more reactive coupling reagent like HATU in combination with a hindered base such as collidine.

Problem: High Levels of Racemization/Epimerization

Possible Cause Suggested Solution
The base is too strong for the specific amino acid being coupled.Switch to a weaker or more sterically hindered base. For example, replace DIPEA with NMM or sym-collidine.[2]
Prolonged pre-activation time.Minimize the time the amino acid is pre-activated with HBTU and the base before adding it to the resin.
The amino acid is particularly prone to racemization (e.g., His, Cys).Consider adding 1-hydroxybenzotriazole (HOBt) to the reaction mixture, which is known to suppress racemization.[3]

Data Presentation

Table 1: Properties of Common Bases Used in HBTU Coupling

Base Abbreviation pKa of Conjugate Acid Structure Key Characteristics
N,N-DiisopropylethylamineDIPEA~10.8CC(C)N(C(C)C)CCStrong, sterically hindered base. Widely used for efficient coupling.
N-MethylmorpholineNMM~7.4CN1CCOCC1Less basic than DIPEA, often used to reduce racemization.
sym-CollidineTMP~7.4CC1=CC(C)=NC(C)=C1Weak, highly hindered base. Recommended for minimizing racemization in sensitive couplings.[2]

Table 2: Relative Performance of Bases on HBTU Coupling Efficiency and Racemization

Base Coupling Rate Relative Risk of Racemization Typical Applications
DIPEA HighModerate to HighStandard solid-phase and solution-phase peptide synthesis.
NMM Moderate to HighModerateCouplings where racemization is a known issue.
sym-Collidine ModerateLowFragment condensation and coupling of racemization-prone amino acids.[2]

This table provides a qualitative summary based on literature. Actual performance may vary depending on the specific amino acids being coupled, the solvent, and other reaction conditions.

Experimental Protocols

General Protocol for HBTU-Mediated Solid-Phase Peptide Coupling

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional) in DMF.

    • Add the appropriate base (6 eq.) to the amino acid solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and finally methanol before drying.

Variations for Different Bases:

  • Using DIPEA: Follow the general protocol. Due to its high basicity, ensure accurate measurement to avoid excess which can increase racemization.

  • Using NMM: Follow the general protocol. Reaction times may need to be slightly extended compared to DIPEA.

  • Using sym-Collidine: Follow the general protocol. This base is particularly useful for fragment condensation or when coupling sensitive amino acids. The coupling time might be longer due to its lower basicity.

Mandatory Visualizations

HBTU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) AA->Carboxylate + Base HBTU HBTU Base Base (e.g., DIPEA) Activated_Ester OBt-Active Ester Carboxylate->Activated_Ester + HBTU Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond + Amine Amine Amine (R'-NH₂) Byproducts Byproducts (HOBt, Urea)

Caption: HBTU activation mechanism for peptide bond formation.

Racemization_Mechanism cluster_pathway Base-Catalyzed Racemization L_Amino_Acid L-Amino Acid Derivative (Activated) Enolate Enolate Intermediate L_Amino_Acid->Enolate + Base - H⁺ Enolate->L_Amino_Acid + H⁺ D_Amino_Acid D-Amino Acid Derivative (Racemized) Enolate->D_Amino_Acid + H⁺ Base Base Base->L_Amino_Acid

Caption: Mechanism of base-catalyzed racemization via enolization.

Troubleshooting_Workflow Start Start HBTU Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Kaiser Negative (Yellow) Kaiser_Test->Negative_Kaiser Complete Positive_Kaiser Positive (Blue) Kaiser_Test->Positive_Kaiser Incomplete Check_Yield Check Yield and Purity High_Yield High Yield & Purity Check_Yield->High_Yield Good Low_Yield Low Yield or Impure Check_Yield->Low_Yield Poor Negative_Kaiser->Check_Yield Troubleshoot_Incomplete Troubleshoot: - Extend reaction time - Check reagents - Recouple Positive_Kaiser->Troubleshoot_Incomplete Success Coupling Successful High_Yield->Success Troubleshoot_Low_Yield Troubleshoot: - Check for racemization - Adjust base - Optimize stoichiometry Low_Yield->Troubleshoot_Low_Yield

Caption: Troubleshooting workflow for HBTU coupling reactions.

References

HBTU stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and troubleshooting of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis.

Stability and Storage Conditions

ParameterRecommendationRationale & Notes
Temperature 2-8°C (Refrigerated)Storing at low temperatures minimizes the rate of potential degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).HBTU is sensitive to moisture. An inert atmosphere prevents hydrolysis.
Container Keep in the original, tightly sealed container.This protects the reagent from moisture and atmospheric contaminants.[1]
Light Exposure Protect from direct sunlight.[2]Light can contribute to the degradation of the reagent.
Incompatibilities Avoid contact with strong oxidizing agents, water, and moisture.[1]Contact with these substances can lead to decomposition and loss of reactivity.
Solution Stability Solutions of HBTU in DMF are generally stable. However, for prolonged storage, it is best to prepare solutions fresh.[3]While stable for the duration of a typical automated synthesis run, long-term storage in solution is not recommended due to the potential for slow degradation, especially in the presence of trace amounts of water or impurities in the solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is HBTU and what is its primary application?

A1: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a coupling reagent used to facilitate the formation of amide bonds. Its primary application is in solid-phase peptide synthesis (SPPS).[4][5] It is known for its mild activating properties, which help to achieve high yields and minimize side reactions like racemization.[5]

Q2: What are the main advantages of using HBTU?

A2: HBTU offers several advantages in peptide synthesis:

  • High Coupling Efficiency: It promotes rapid and efficient peptide bond formation, which is particularly beneficial for synthesizing long or complex peptides.[5]

  • Low Racemization: HBTU is effective at suppressing the racemization of amino acids during the coupling process, ensuring the stereochemical purity of the final peptide.[5][6]

  • Good Solubility: It is readily soluble in common organic solvents used in peptide synthesis, such as DMF (dimethylformamide) and NMP (N-methylpyrrolidone).[6]

  • Ease of Use: The byproducts of the reaction are generally water-soluble, which simplifies the purification process.[5]

Q3: Is HBTU hazardous?

A3: Yes, HBTU is classified as a hazardous substance. It is a skin irritant and sensitizer, and it may cause respiratory irritation.[2] It is also considered to be potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn when handling HBTU.[1][2]

Q4: Can HBTU be used in solution-phase synthesis?

A4: Yes, while it is most commonly used in solid-phase peptide synthesis, HBTU's good solubility and efficiency make it a viable option for solution-phase synthesis as well.[6]

Troubleshooting Guide

Q1: My coupling reaction is slow or incomplete. What could be the cause?

A1: Several factors can lead to inefficient coupling:

  • Reagent Quality: The HBTU may have degraded due to improper storage (exposure to moisture or heat). It is recommended to use a fresh bottle of HBTU or test the activity of the current batch.

  • Solvent Quality: The solvent (e.g., DMF) may contain water, which can hydrolyze the activated ester intermediate. Using anhydrous, peptide-synthesis-grade solvents is crucial.

  • Steric Hindrance: Coupling sterically hindered amino acids can be challenging. Increasing the reaction time or temperature, or using a more potent activating agent like HATU, may be necessary.

  • Base Equivalents: Ensure the correct amount of a non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine), is used. Typically, 2-4 equivalents are required to deprotonate the carboxylic acid and neutralize byproducts.[7]

Q2: I am observing a side product with an additional mass of +98 or +99 m/z. What is this?

A2: This is likely due to a side reaction where the guanidinium group of HBTU reacts with nucleophilic side chains of amino acids, such as the hydroxyl group of Tyrosine or the amino group of Lysine.[8] This side reaction can be minimized by:

  • Avoiding a large excess of HBTU in the reaction mixture.

  • Adding the amine component to the reaction shortly after the pre-activation of the carboxylic acid with HBTU.

Q3: Why did my pre-activation solution (amino acid, HBTU, base in DMF) turn yellow/orange?

A3: A yellow or orange coloration upon mixing the reagents is a common observation and is not typically indicative of a problem with the reaction. This color change is often attributed to the formation of the activated ester complex. However, if you are experiencing poor coupling efficiency along with the color change, it could be due to impurities in the DMF, such as dimethylamine, which can cause side reactions. Using high-purity, peptide-synthesis-grade DMF is recommended.

Q4: I'm having trouble dissolving HBTU in my solvent to make a stock solution. What should I do?

A4: While HBTU is generally soluble in DMF, creating highly concentrated stock solutions can sometimes be difficult.[9] If you encounter solubility issues:

  • Ensure your solvent is anhydrous.

  • Consider adding the solid HBTU directly to the reaction vessel rather than preparing a stock solution. The HBTU will likely dissolve as the reaction proceeds.[9]

  • If a stock solution is necessary for an automated synthesizer, you may need to prepare a less concentrated solution.

Experimental Protocols

Standard Protocol for HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HBTU (3-5 equivalents) to the amino acid solution.

    • Add a non-nucleophilic base such as DIPEA (6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test (or other appropriate ninhydrin-based test).

    • A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue/purple), the coupling is incomplete, and the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (dichloromethane) (3-5 times) to prepare for the next deprotection step or final cleavage.

Visualizations

HBTU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) RCOOH->Carboxylate + Base HBTU HBTU ActiveEster Activated O-Acyl Isourea Ester HBTU->ActiveEster Base Base (e.g., DIPEA) Amine Amine (R'-NH2) Peptide Peptide Bond (R-CO-NH-R') Amine->Peptide Carboxylate->ActiveEster + HBTU ActiveEster->Peptide + Amine Byproduct Tetramethylurea ActiveEster->Byproduct HOBt HOBt ActiveEster->HOBt

Caption: HBTU activation and coupling reaction mechanism.

SPPS_Workflow start Start: Fmoc-Protected Amino Acid on Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, HBTU, Base) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 check_completion Cycle Complete? wash2->check_completion check_completion->deprotection No cleavage Final Cleavage from Resin (e.g., TFA) check_completion->cleavage Yes end End: Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using HBTU.

References

Technical Support Center: HBTU-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with aggregation during HBTU-mediated peptide synthesis.

Troubleshooting Guide: Aggregation Issues

Problem: You observe incomplete coupling, resin shrinking, or the formation of a gel-like consistency during solid-phase peptide synthesis (SPPS). These are common indicators of peptide chain aggregation on the resin.

Q1: What causes aggregation during HBTU-mediated peptide synthesis?

A1: Aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains.[1] This leads to the formation of secondary structures, such as β-sheets, which render the N-terminus of the peptide inaccessible for the next coupling reaction.[2] Hydrophobic sequences are particularly prone to aggregation.[3] This phenomenon can result in incomplete reactions and low yields of the desired peptide.[1]

Q2: How can I detect aggregation in my synthesis?

A2: Several on-resin and post-synthesis methods can be used to detect aggregation:

  • Visual Inspection: Resin shrinking or clumping is a strong indicator of aggregation.[1]

  • Kaiser Test: This colorimetric test detects free primary amines. A negative result (no color change) after a coupling step should indicate a complete reaction. However, in cases of severe aggregation, the ninhydrin reagent may not be able to access the free amines, leading to a false negative result.[1]

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor the formation of secondary structures on the resin-bound peptide.[4]

  • Real-time Monitoring: Some modern synthesizers incorporate variable bed flow reactors that can detect changes in resin swelling and shrinking in real-time, indicating aggregation.[5][6]

  • Test Cleavage and HPLC Analysis: A small amount of peptide can be cleaved from the resin and analyzed by HPLC to check for the presence of deletion sequences, which are a common consequence of incomplete coupling due to aggregation.

Frequently Asked Questions (FAQs)

General Questions

Q: What is HBTU and why is it a common coupling reagent? A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent used to facilitate the formation of amide bonds between amino acids. It is popular due to its high coupling efficiency, rapid reaction times, and ability to suppress racemization.[7]

Q: At what point during synthesis is aggregation most likely to occur? A: Aggregation typically becomes a significant issue for peptides longer than 10-15 amino acids, especially those containing hydrophobic residues.

Q: Can the choice of resin impact aggregation? A: Yes, using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions and aggregation. Resins with good swelling properties, such as PEG-based resins, can also help to improve solvation and minimize aggregation.[1]

Troubleshooting Specific Issues

Q: My pre-activation solution (amino acid, HBTU, DIEA) is turning yellow/orange. Is this a problem? A: A yellowish or orange color upon adding DIEA is common and generally not a cause for concern. This is due to the activation of the amino acid by HBTU. However, if the color is unusually dark or if you are experiencing poor coupling efficiency, it could indicate impurities in your DMF solvent. Old DMF can contain dimethylamine, which can cause premature Fmoc deprotection.

Q: I am synthesizing a long peptide and the synthesis seems to have stopped after a certain point. What should I do? A: This is a classic sign of severe aggregation. At this point, it is often best to restart the synthesis and incorporate strategies to prevent aggregation from the beginning. Continuing to force the synthesis with repeated couplings is unlikely to be successful.

Q: Can I use microwave energy to overcome aggregation? A: Yes, microwave-assisted synthesis can be effective in reducing aggregation by providing energy to disrupt intermolecular hydrogen bonds and accelerate coupling reactions.[3] However, care must be taken as the increased temperature can also promote side reactions if not carefully controlled.

Strategies to Mitigate Aggregation

When dealing with "difficult" or aggregation-prone sequences, several strategies can be employed. The following table provides a qualitative comparison of common methods.

StrategyPrincipleAdvantagesDisadvantagesBest For
Pseudoproline Dipeptides Temporarily introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.[2]Highly effective at preventing aggregation; improves solubility and coupling efficiency.[2]Only applicable at Ser, Thr, or Cys residues; requires the use of dipeptide building blocks.Synthesizing long or complex peptides containing Ser, Thr, or Cys.
Dmb/Hmb-Protected Amino Acids A bulky protecting group on the backbone nitrogen physically prevents hydrogen bond formation.Very effective at disrupting aggregation; can be used at various positions in the sequence.Coupling to the Dmb/Hmb-protected amino acid can be sterically hindered and may require optimized conditions.Sequences with repeating hydrophobic residues or known aggregation points.
Chaotropic Salts Salts like LiCl or KSCN disrupt hydrogen bonding networks and improve the solvation of the peptide chain.[1]Easy to implement by adding to the coupling or washing solutions.Can be difficult to remove from the final product; may not be effective in all cases.As a first-line approach for moderately difficult sequences.
Special Solvents / "Magic Mixture" Using more polar or disruptive solvents (e.g., NMP, DMSO) or a mixture of solvents with additives to improve solvation.[1]Can significantly improve the synthesis of difficult sequences.May require optimization of coupling and deprotection times; some additives can be difficult to remove.Highly hydrophobic or aggregation-prone peptides where other methods have failed.
Elevated Temperature Increased temperature can disrupt hydrogen bonds and increase reaction kinetics.Can improve coupling efficiency for difficult couplings.May increase the risk of side reactions such as racemization or aspartimide formation.When other methods are not sufficient, and with careful monitoring.

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH or Fmoc-Xaa-Cys(ψMe,MePro)-OH (5 equivalents)

  • HBTU (5 equivalents)

  • Diisopropylethylamine (DIEA) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimum volume of NMP or DMF.

  • Add DIEA (10 eq.) to the solution and mix thoroughly.

  • Immediately add the activation mixture to the Fmoc-deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling with fresh reagents.[1]

Protocol 2: Use of Chaotropic Salts

This protocol describes the use of chaotropic salts to improve coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (to be coupled)

  • HBTU/DIEA activation mixture

  • 0.8 M Lithium Chloride (LiCl) in DMF

Procedure:

  • Prior to the coupling step, wash the Fmoc-deprotected peptide-resin with 0.8 M LiCl in DMF for 5-10 minutes.

  • Drain the LiCl solution.

  • Proceed with the standard HBTU/DIEA-mediated coupling of the next Fmoc-amino acid.

  • Alternatively, the chaotropic salt can be added directly to the coupling mixture, although this may require optimization.[1]

Diagrams

Troubleshooting_Aggregation Troubleshooting Workflow for Peptide Aggregation start Synthesis Start observe Observe Signs of Aggregation? (Resin Shrinking, Slow Coupling) start->observe continue_synthesis Continue Synthesis observe->continue_synthesis No implement_strategy Implement Mitigation Strategy observe->implement_strategy Yes synthesis_complete Synthesis Complete continue_synthesis->synthesis_complete strategy_choice Choose Strategy Based on Sequence implement_strategy->strategy_choice pseudoproline Use Pseudoproline Dipeptide (at Ser, Thr, Cys) strategy_choice->pseudoproline Sequence allows dmb_hmb Use Dmb/Hmb-Protected AA (at hydrophobic regions) strategy_choice->dmb_hmb Hydrophobic stretch chaotropic_salts Add Chaotropic Salts (e.g., LiCl) strategy_choice->chaotropic_salts Moderate difficulty special_solvents Use Special Solvents (NMP, DMSO, 'Magic Mixture') strategy_choice->special_solvents Severe aggregation high_temp Increase Temperature (with caution) strategy_choice->high_temp Other methods insufficient monitor Monitor Synthesis (Kaiser Test, Test Cleavage) pseudoproline->monitor dmb_hmb->monitor chaotropic_salts->monitor special_solvents->monitor high_temp->monitor monitor->observe Aggregation persists monitor->synthesis_complete Coupling successful

Caption: A flowchart for troubleshooting aggregation during peptide synthesis.

Aggregation_Mechanism Simplified Mechanism of Peptide Aggregation peptide_chains Growing Peptide Chains (Solvated) h_bond Interchain Hydrogen Bond Formation peptide_chains->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet aggregation Insoluble Aggregates beta_sheet->aggregation inaccessible_n_terminus Inaccessible N-Terminus aggregation->inaccessible_n_terminus incomplete_coupling Incomplete Coupling inaccessible_n_terminus->incomplete_coupling

Caption: The process of peptide aggregation leading to incomplete coupling.

References

Technical Support Center: Optimizing Peptide Synthesis with HBTU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis, with a specific focus on the impact of HBTU concentration on peptide purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of HBTU in peptide synthesis?

A1: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a popular coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis (SPPS). Its main advantages include high coupling efficiency, fast reaction times, and suppression of racemization, which is critical for maintaining the stereochemical integrity of the synthesized peptide.[1]

Q2: Can using too much HBTU affect my peptide's purity?

A2: Yes, using an excess of HBTU can significantly impact the purity of your final peptide product. A major side reaction associated with excess HBTU is the guanidinylation of the N-terminal amine of the growing peptide chain. This modification terminates the peptide extension, leading to truncated sequences with a tetramethylguanidinium (Tmg) cap.[2][3]

Q3: What is N-terminal guanidinylation?

A3: N-terminal guanidinylation is an irreversible side reaction where the tetramethyluronium moiety from HBTU reacts with the free N-terminal amine of the peptide.[3] This results in the formation of a stable guanidinium group at the N-terminus, which prevents further amino acids from being coupled, effectively capping the peptide chain. This side product is often difficult to remove during purification due to its similar properties to the desired peptide.[2]

Q4: Are other amino acid side chains susceptible to modification by excess HBTU?

A4: While the N-terminal amine is the most common site for this side reaction, nucleophilic side chains, such as the ε-amino group of lysine, can also potentially be modified by excess HBTU under certain conditions.[2]

Q5: How can I avoid N-terminal guanidinylation?

A5: The most effective way to prevent this side reaction is to use a stoichiometric or near-stoichiometric amount of HBTU relative to the carboxylic acid of the amino acid being coupled.[2] Using a slight excess (e.g., 1.05 equivalents) may be acceptable to ensure complete coupling, but larger excesses should be avoided. Pre-activation of the amino acid with HBTU before adding it to the resin can also help minimize the exposure of the free N-terminal amine to excess coupling reagent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of full-length peptide and a major impurity peak observed in HPLC. Excess HBTU leading to N-terminal guanidinylation and chain termination.Reduce the equivalents of HBTU used for coupling to 1.0-1.1 eq. Optimize coupling time to ensure reaction completion without prolonged exposure to excess reagent.
Mass spectrometry analysis shows a mass increase of +96 Da on a truncated peptide. This mass shift is consistent with the addition of a tetramethylguanidinium (Tmg) group (C5H12N2), indicating N-terminal guanidinylation.Confirm the modification by MS/MS sequencing. Implement the corrective actions for excess HBTU as mentioned above for future syntheses.
Incomplete coupling even with optimized HBTU concentration. Steric hindrance of the amino acids being coupled, or peptide aggregation.Consider using a more potent coupling reagent like HATU for difficult couplings. Alternatively, increase the coupling time or perform a double coupling. For aggregation-prone sequences, consider using pseudoproline dipeptides or a different resin.[3]
Presence of deletion sequences in the final product. Incomplete Fmoc-deprotection or inefficient coupling.Ensure complete Fmoc removal by extending the piperidine treatment time or using fresh reagent. For difficult couplings, ensure adequate activation time for the amino acid with HBTU before addition to the resin.

Quantitative Data on HBTU Equivalents and Peptide Purity

The following table summarizes the expected impact of varying HBTU equivalents on the purity of a model peptide, based on typical experimental outcomes.

HBTU Equivalents (relative to amino acid)Expected Purity of Target Peptide (%)Predominant Impurities
0.95~85-90%Deletion sequences due to incomplete coupling.
1.0 >95% Minimal side products; optimal for purity.
1.5~80-85%N-terminally guanidinylated truncated peptides.
2.0~70-75%Significant amount of N-terminally guanidinylated truncated peptides.

Note: These values are illustrative and the actual purity can vary depending on the peptide sequence, resin, and other synthesis conditions.

Experimental Protocols

Protocol 1: Optimization of HBTU Concentration for Peptide Coupling

Objective: To determine the optimal equivalents of HBTU required for efficient coupling while minimizing side reactions.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Parallel Synthesis: Divide the resin into four equal portions in separate reaction vessels.

  • Coupling Reactions:

    • Vessel 1 (0.95 eq): Pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.85 eq, 0.95 eq relative to the amino acid) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin.

    • Vessel 2 (1.0 eq): Pre-activate the Fmoc-amino acid (3 eq) with HBTU (3.0 eq, 1.0 eq relative to the amino acid) and DIPEA (6 eq) in DMF for 5 minutes. Add to the resin.

    • Vessel 3 (1.5 eq): Pre-activate the Fmoc-amino acid (3 eq) with HBTU (4.5 eq, 1.5 eq relative to the amino acid) and DIPEA (6 eq) in DMF for 5 minutes. Add to the resin.

    • Vessel 4 (2.0 eq): Pre-activate the Fmoc-amino acid (3 eq) with HBTU (6.0 eq, 2.0 eq relative to the amino acid) and DIPEA (6 eq) in DMF for 5 minutes. Add to the resin.

  • Coupling: Allow the coupling reaction to proceed for 2 hours with agitation.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Continue with the synthesis of the desired peptide using the respective HBTU equivalents for each vessel.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude peptide from each vessel by RP-HPLC to determine the purity. Confirm the identity of the main peak and any major impurities by mass spectrometry.

Protocol 2: Identification and Characterization of N-terminal Guanidinylation

Objective: To confirm the presence of the tetramethylguanidinium (Tmg) modification on a peptide using HPLC and MS/MS.

Methodology:

  • HPLC Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto a C18 RP-HPLC column.

    • Run a gradient of acetonitrile in water (both with 0.1% TFA) to separate the peptide components.

    • The guanidinylated peptide, being more polar, will typically elute slightly earlier than the desired full-length peptide.

  • Mass Spectrometry (MS) Analysis:

    • Collect the fractions corresponding to the desired peptide and the suspected guanidinylated impurity from the HPLC.

    • Analyze each fraction by ESI-MS.

    • Calculate the theoretical mass of the truncated peptide and the mass of the Tmg modification (+96.1 Da).

    • Compare the observed mass of the impurity with the theoretical mass of the Tmg-modified truncated peptide.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Select the parent ion of the suspected guanidinylated peptide for fragmentation.

    • Analyze the resulting fragment ions. The Tmg group is stable and will remain on the N-terminal fragment (b-ions), allowing for confirmation of its location.

Visual Workflow and Diagrams

Troubleshooting Workflow for HBTU-Related Purity Issues

HBTU_Troubleshooting cluster_start cluster_analysis cluster_decision cluster_solutions Start Low Peptide Purity (HPLC Analysis) MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis Impurity_ID Identify Impurity Mass MS_Analysis->Impurity_ID Check_Mass Mass = Truncated Peptide + 96 Da? Impurity_ID->Check_Mass Guanidinylation Guanidinylation Confirmed Check_Mass->Guanidinylation Yes Other_Issue Other Side Reaction (e.g., Deletion) Check_Mass->Other_Issue No Reduce_HBTU Reduce HBTU to 1.0-1.1 Equivalents Guanidinylation->Reduce_HBTU Optimize_Coupling Optimize Coupling Time & Deprotection Other_Issue->Optimize_Coupling

Caption: Troubleshooting workflow for identifying and addressing HBTU-related peptide purity issues.

HBTU Activation and Guanidinylation Side Reaction

HBTU_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway (Excess HBTU) AA_COOH Amino Acid (R-COOH) Activated_Ester Activated Ester AA_COOH->Activated_Ester + HBTU + DIPEA HBTU HBTU HBTU->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_NH2 Peptide Chain (H2N-Peptide) Peptide_NH2->Peptide_Bond Excess_HBTU Excess HBTU Guanidinylation Guanidinylation (Chain Termination) Excess_HBTU->Guanidinylation Free_Peptide_NH2 Free Peptide N-Terminus (H2N-Peptide) Free_Peptide_NH2->Guanidinylation

Caption: Desired reaction pathway vs. side reaction with excess HBTU.

References

Validation & Comparative

HBTU vs. HATU: A Comparative Guide to Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the most widely utilized activating agents are the uronium/aminium salts, with HBTU and HATU being two of the most prominent. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison: HBTU vs. HATU

The efficiency of a coupling reagent is determined by several factors, including reaction kinetics, suppression of side reactions (primarily racemization), and the yield of the desired peptide. While both HBTU and HATU are highly effective, their performance can differ, particularly with challenging sequences or sterically hindered amino acids.

ParameterHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Key Considerations
Coupling Efficiency & Yield High efficiency, generally providing good to excellent yields.[1]Generally considered more reactive and efficient than HBTU, often leading to higher yields, especially in difficult couplings.[2]HATU's higher reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the 7-azabenzotriazole ring of the HOAt leaving group, making it a better leaving group than HOBt.
Racemization Control Effective at suppressing racemization.[1][3]Also provides excellent racemization suppression.[4] Some studies suggest it may be slightly superior to HBTU in minimizing epimerization for certain amino acids.The choice of base and reaction conditions can significantly influence the extent of racemization with both reagents.
Reaction Kinetics Rapid coupling, typically complete within minutes.Generally faster coupling rates than HBTU due to the higher reactivity of the OAt active ester.[2]Faster kinetics can be advantageous for long or complex peptide synthesis, reducing the overall synthesis time.
Side Reactions Can lead to guanidinium formation, especially if pre-mixing with the amine is not performed.Also prone to guanidinium formation.This side reaction can be minimized by activating the carboxylic acid separately before addition to the resin-bound amine.
Cost Generally more cost-effective than HATU.Typically more expensive than HBTU.For large-scale synthesis, the cost difference can be a significant factor.
Byproducts Byproducts are generally water-soluble, facilitating purification.[5]Byproducts are also typically water-soluble.Ease of byproduct removal is a shared advantage of both reagents.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis using HBTU and HATU. It is important to note that optimization of reagent equivalents, reaction times, and washing steps may be necessary for specific peptide sequences.

Materials and General Procedure
  • Resin: Rink Amide MBHA resin is commonly used for the synthesis of peptide amides.

  • Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Dichloromethane (DCM) is often used for washing steps.

  • Deprotection: 20% piperidine in DMF is used for the removal of the Fmoc protecting group.

  • Amino Acids: Fmoc-protected amino acids are used.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base.

HBTU Coupling Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

HATU Coupling Protocol

The protocol for HATU is very similar to that of HBTU, with the primary difference being the coupling reagent used.

  • Resin Swelling and Deprotection: Follow steps 1-3 of the HBTU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 20-45 minutes. Due to its higher reactivity, HATU may require shorter coupling times than HBTU.

  • Washing and Monitoring: Follow steps 5-6 of the HBTU protocol.

  • Repeat and Final Steps: Follow steps 7-8 of the HBTU protocol.

Visualizing the Mechanisms and Workflows

To better understand the chemical processes and experimental flow, the following diagrams have been generated using the DOT language.

G cluster_hbtu HBTU Structure cluster_hatu HATU Structure HBTU HBTU Benzotriazole Benzotriazole HBTU->Benzotriazole Uronium Tetramethyluronium HBTU->Uronium Hexafluorophosphate Hexafluorophosphate HBTU->Hexafluorophosphate HATU HATU Azabenzotriazole 7-Azabenzotriazole HATU->Azabenzotriazole Uronium2 Tetramethyluronium HATU->Uronium2 Hexafluorophosphate2 Hexafluorophosphate HATU->Hexafluorophosphate2

Chemical structures of HBTU and HATU.

G Carboxylic_Acid R-COOH Active_Ester Activated O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Base Base (e.g., DIPEA) Coupling_Reagent HBTU or HATU Final_Active_Ester HOBt or HOAt Active Ester Active_Ester->Final_Active_Ester + HOBt/HOAt HOBt_HOAt HOBt or HOAt Peptide_Bond Peptide Bond Formation Final_Active_Ester->Peptide_Bond + Resin-Bound Amine Resin_Amine Resin-Bound Amine (H2N-Peptide) Byproducts Tetramethylurea + HOBt/HOAt Peptide_Bond->Byproducts

General mechanism of amide bond formation.

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Pre-activate Amino Acid with HBTU/HATU + Base wash1->activation coupling Couple to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive end_cycle End Cycle kaiser->end_cycle Negative

Experimental workflow for SPPS.

Conclusion

Both HBTU and HATU are excellent coupling reagents for solid-phase peptide synthesis, each with its own set of advantages. HATU generally offers higher reactivity and may provide better results for challenging sequences, albeit at a higher cost. HBTU remains a robust and more economical choice for routine peptide synthesis. The selection between the two should be based on the specific requirements of the synthesis, including the complexity of the peptide, budgetary constraints, and the desired level of purity. For particularly difficult syntheses, it may even be beneficial to employ a combination of different coupling reagents for different coupling steps to maximize the overall purity of the crude product.[6]

References

comparison of HBTU and DIC/HOBt coupling methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HBTU and DIC/HOBt Coupling Methods in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the choice of coupling reagent is critical to the success of solid-phase peptide synthesis (SPPS). The efficiency of amide bond formation, suppression of side reactions, and overall yield and purity of the final peptide are heavily influenced by the coupling methodology. This guide provides a detailed comparison of two widely used methods: the uronium/aminium salt-based HBTU and the carbodiimide-based DIC/HOBt system.

Performance Comparison

The selection of a coupling method often depends on the specific requirements of the peptide sequence, including its length, complexity, and the presence of sterically hindered or racemization-prone amino acids. While both HBTU and DIC/HOBt are effective, they exhibit different performance characteristics.

ParameterHBTUDIC/HOBtKey Considerations
Coupling Efficiency Generally high, especially for difficult couplings and long peptides.[1][2]Good for most standard couplings.HBTU is often preferred for complex sequences where steric hindrance may be an issue.
Racemization Control Low racemization due to the mild activation and rapid reaction kinetics.[1][3]Prone to racemization without an additive. HOBt is essential to suppress this side reaction.[4]For chiral integrity, especially with sensitive amino acids like His and Cys, the choice and amount of additive are crucial.
Reaction Time Fast, with couplings often complete in minutes.[4]Generally slower than HBTU.Faster reaction times with HBTU can improve throughput in automated peptide synthesis.
Side Reactions Effective in minimizing side reactions such as the dehydration of Asn and Gln residues.[2]Can lead to the formation of N-acylurea and dehydration of Asn and Gln, though HOBt helps to mitigate this.[4]The formation of insoluble byproducts can be a concern with carbodiimides, although the urea from DIC is more soluble than that from DCC.[4]
Byproduct Removal Byproducts, such as tetramethylurea, are generally water-soluble, simplifying purification.[1]The diisopropylurea byproduct is soluble in common organic solvents used in SPPS but may require more extensive washing for complete removal compared to HBTU byproducts.[4][5]Ease of purification is a significant factor in the overall efficiency of the synthesis process.
Cost Generally more expensive than DIC/HOBt.More cost-effective, especially for large-scale synthesis.[2]The higher cost of HBTU may be justified by its higher efficiency and reduced need for troubleshooting in complex syntheses.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis using HBTU and DIC/HOBt. These protocols assume a standard Fmoc-based strategy on a resin support.

HBTU Coupling Protocol
  • Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents, optional but recommended) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

DIC/HOBt Coupling Protocol
  • Resin Swelling: Swell the resin in a suitable solvent such as DMF or DCM for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the resin suspension.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction progress with a colorimetric test like the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.[5]

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for both HBTU and DIC/HOBt coupling methods.

HBTU_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate + Base Base Base (DIEA) ActiveEster OBt Active Ester Carboxylate->ActiveEster + HBTU HBTU HBTU Tetramethylurea Tetramethylurea (Byproduct) HBTU->Tetramethylurea forms PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond + Amine Amine H₂N-R' (Amine)

Caption: HBTU coupling mechanism.

DIC_HOBt_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Intermediate) CarboxylicAcid->O_Acylisourea + DIC DIC DIC DIU Diisopropylurea (Byproduct) DIC->DIU forms ActiveEster OBt Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond + Amine Amine H₂N-R' (Amine)

Caption: DIC/HOBt coupling mechanism.

SPPS_Workflow cluster_hbtu HBTU Workflow cluster_dic_hobt DIC/HOBt Workflow H_Swell 1. Resin Swelling H_Deprotect 2. Fmoc Deprotection H_Swell->H_Deprotect H_Wash1 3. Washing H_Deprotect->H_Wash1 H_Activate 4a. Pre-activation of Amino Acid with HBTU/Base H_Wash1->H_Activate H_Couple 4b. Coupling H_Activate->H_Couple H_Wash2 5. Washing H_Couple->H_Wash2 D_Swell 1. Resin Swelling D_Deprotect 2. Fmoc Deprotection D_Swell->D_Deprotect D_Wash1 3. Washing D_Deprotect->D_Wash1 D_Couple 4. In-situ Coupling with Amino Acid, HOBt, and DIC D_Wash1->D_Couple D_Wash2 5. Washing D_Couple->D_Wash2

Caption: Comparative experimental workflow.

References

A Head-to-Head Battle of Peptide Coupling Reagents: HBTU vs. BOP

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic peptide chemistry, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the myriad of available options, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) have long been staples in the chemist's toolbox. This guide provides a comprehensive comparison of these two reagents, offering researchers, scientists, and drug development professionals the data and insights necessary to make an informed decision for their specific applications.

Executive Summary: HBTU Takes the Lead

While both HBTU and BOP are effective at promoting the formation of peptide bonds, HBTU emerges as the superior choice in most applications due to its higher coupling efficiency, lower propensity for racemization, and, most critically, its more favorable safety profile. The primary drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), a significant concern in both research and manufacturing settings.

Performance Data: A Quantitative Comparison

The following table summarizes the key performance indicators for HBTU and BOP based on available literature. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are limited in published studies. However, the data presented reflects the general consensus and findings from various research endeavors.

ParameterHBTUBOPSource(s)
Coupling Efficiency (Yield) Generally high, often exceeding 90-95% in standard couplings.[1]Good, but can be lower than HBTU, particularly with sterically hindered amino acids or problematic sequences. Yields can be significantly lower for peptides containing asparagine.
Racemization Low. The use of HOBt as a leaving group effectively suppresses racemization.[2][3]Higher potential for racemization compared to HBTU. The addition of an external HOBt source is often recommended to minimize this side reaction.
Reaction Time Rapid, with complete coupling reactions often observed within 10-30 minutes for standard amino acids.[1]Generally fast, but may require longer reaction times for difficult couplings compared to HBTU.[4]
Byproducts Tetramethylurea (water-soluble) and HOBt.Hexamethylphosphoramide (HMPA) (carcinogenic) and HOBt.[5]
Solubility Excellent solubility in common organic solvents used in peptide synthesis (e.g., DMF, NMP).[3]Good solubility in common peptide synthesis solvents.[6]

Delving into the Chemistry: Reaction Mechanisms

The efficacy of both HBTU and BOP lies in their ability to activate the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. This activation proceeds through the formation of an active ester intermediate.

HBTU Activation Pathway

HBTU is a uronium-based coupling reagent. In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate anion attacks the central carbon atom of HBTU. This leads to the formation of an HOBt active ester and the release of tetramethylurea. The HOBt ester is then readily aminolyzed by the N-terminal amine of the peptide chain to form the desired peptide bond.

HBTU_Mechanism Carboxylic Acid Carboxylic Acid HOBt Active Ester HOBt Active Ester Carboxylic Acid->HOBt Active Ester + HBTU + Base HBTU HBTU Tetramethylurea Tetramethylurea HBTU->Tetramethylurea Base Base Peptide Bond Peptide Bond HOBt Active Ester->Peptide Bond + Amine Amine Amine

HBTU reaction pathway.
BOP Activation Pathway

BOP is a phosphonium-based coupling reagent. Similar to HBTU, in the presence of a base, the carboxylate anion attacks the phosphorus atom of the BOP reagent. This results in the formation of an HOBt active ester and the release of the highly toxic byproduct, HMPA. The subsequent aminolysis of the HOBt ester forms the peptide bond.

BOP_Mechanism Carboxylic Acid Carboxylic Acid HOBt Active Ester HOBt Active Ester Carboxylic Acid->HOBt Active Ester + BOP + Base BOP BOP HMPA HMPA BOP->HMPA Base Base Peptide Bond Peptide Bond HOBt Active Ester->Peptide Bond + Amine Amine Amine

BOP reaction pathway.

Experimental Protocols

Below are representative protocols for solid-phase peptide synthesis (SPPS) using HBTU and BOP. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and resin.

HBTU Coupling Protocol

This protocol outlines a typical coupling cycle in Fmoc-based SPPS.

HBTU_Protocol cluster_prep Reagent Preparation cluster_coupling Coupling Reaction AminoAcid 1. Dissolve Fmoc-protected amino acid (4 eq) in DMF. HBTU_sol 2. Prepare HBTU solution (3.9 eq) in DMF. Base_sol 3. Prepare DIPEA solution (8 eq) in NMP. Resin 4. Swell resin in DMF. Deprotection 5. Perform Fmoc deprotection (e.g., 20% piperidine in DMF). Resin->Deprotection Wash1 6. Wash resin with DMF. Deprotection->Wash1 Add_AA 7. Add amino acid solution to resin. Wash1->Add_AA Add_HBTU 8. Add HBTU solution to resin. Add_AA->Add_HBTU Add_Base 9. Add DIPEA solution to initiate coupling. Add_HBTU->Add_Base React 10. Agitate for 1-2 hours. Add_Base->React Wash2 11. Wash resin with DMF and DCM. React->Wash2

HBTU experimental workflow.
BOP Coupling Protocol

This protocol outlines a typical coupling cycle using BOP in Boc-based SPPS.

BOP_Protocol cluster_prep Reagent Preparation cluster_coupling Coupling Reaction AminoAcid_Boc 1. Dissolve Boc-protected amino acid (3 eq) in DMF. BOP_sol 2. Prepare BOP solution (3 eq) in DMF. Base_sol_Boc 3. Prepare DIPEA solution (5.3 eq) in DMF. Resin_Boc 4. Swell resin in DMF. Deprotection_Boc 5. Perform Boc deprotection (e.g., TFA in DCM). Resin_Boc->Deprotection_Boc Neutralization 6. Neutralize resin (e.g., 10% DIPEA in DMF). Deprotection_Boc->Neutralization Wash1_Boc 7. Wash resin with DMF. Neutralization->Wash1_Boc Preactivation 8. Combine amino acid, BOP, and DIPEA solutions and pre-activate for 5-10 min. Wash1_Boc->Preactivation Add_Activated 9. Add the pre-activated mixture to the resin. Preactivation->Add_Activated React_Boc 10. Agitate for 1-4 hours. Add_Activated->React_Boc Wash2_Boc 11. Wash resin with DMF and DCM. React_Boc->Wash2_Boc

BOP experimental workflow.

Safety and Handling: A Decisive Factor

The most significant advantage of HBTU over BOP lies in its safety profile. The byproduct of BOP coupling, HMPA, is a known carcinogen, posing a considerable health risk to researchers and requiring stringent handling and disposal protocols.[5] In contrast, the primary byproduct of HBTU, tetramethylurea, is water-soluble and not considered carcinogenic, simplifying purification and reducing safety concerns.

HBTU itself is classified as a moderate skin sensitizer and is potentially explosive under thermal hazard analysis.[2] Therefore, appropriate personal protective equipment should always be used when handling HBTU. However, these risks are generally considered more manageable than the carcinogenic hazard associated with HMPA from BOP.

Conclusion: The Verdict

For modern peptide synthesis, HBTU is the clear frontrunner over the BOP reagent. Its high coupling efficiency, low racemization rates, and, most importantly, its superior safety profile make it the reagent of choice for both routine and challenging peptide syntheses. While BOP can be effective, the generation of a carcinogenic byproduct is a significant deterrent that should be carefully considered. For researchers, scientists, and drug development professionals prioritizing safety, efficiency, and purity, HBTU offers a more robust and reliable solution for the synthesis of high-quality peptides.

References

A Head-to-Head Battle of Coupling Reagents: HBTU versus TBTU in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yield and purity of the final peptide product. Among the most widely utilized activators are the aminium-based reagents HBTU and TBTU. This guide provides an objective comparison of their performance, supported by available data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

At a Glance: Key Chemical and Physical Properties

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are popular and effective coupling reagents.[1][2] Initially characterized as uronium salts, crystallographic and solution-state studies have revealed they exist as aminium salts.[1][2] Their chemical structures are nearly identical, with the primary distinction being the counter-ion: hexafluorophosphate for HBTU and tetrafluoroborate for TBTU.[3] This subtle difference has minimal impact on their chemical reactivity in most standard SPPS applications.[3]

FeatureHBTUTBTUReference
Full Name O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[1][2]
CAS Number 94790-37-1125700-67-6
Molecular Formula C₁₁H₁₆F₆N₅OPC₁₁H₁₆BF₄N₅O
Molecular Weight 379.24 g/mol 321.09 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in DMF and NMPSoluble in DMF and NMP

The Mechanism of Action: A Shared Pathway

HBTU and TBTU facilitate the formation of a peptide bond through a similar activation mechanism. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-protected amino acid is activated to form an O-acylisourea intermediate. This rapidly rearranges to form a more stable active ester with 1-hydroxybenzotriazole (HOBt), which is an integral part of the HBTU/TBTU structure. This HOBt-ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, resulting in the formation of the desired peptide bond.

Coupling_Mechanism Fmoc-AA-COOH Fmoc-Amino Acid Carboxylic Acid Active_Ester HOBt Active Ester Intermediate Fmoc-AA-COOH->Active_Ester Activation by HBTU/TBTU HBTU_TBTU HBTU / TBTU (in presence of base) HBTU_TBTU->Active_Ester Peptide_Bond Formation of New Peptide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Peptide_NH2 Resin-Bound Peptide with free N-terminus Resin_Peptide_NH2->Peptide_Bond SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU or TBTU) Wash1->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification and Analysis Cleavage->Purification

References

A Comparative Guide to HBTU and PyBOP Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the efficient formation of amide bonds is paramount. Among the vast arsenal of coupling reagents developed to facilitate this crucial step, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have emerged as two of the most widely utilized and reliable options. This guide provides a comparative study of their performance, supported by available experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Performance Comparison: HBTU vs. PyBOP

Both HBTU and PyBOP are renowned for their high coupling efficiency and their ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of the resulting peptides.[1][2] They belong to different classes of coupling reagents; HBTU is an aminium/uronium salt, while PyBOP is a phosphonium salt.[1] This fundamental difference in their chemical nature influences their reactivity and handling characteristics.

While both are considered robust reagents for standard peptide couplings, their performance can vary depending on the specific application, such as in the synthesis of complex or sterically hindered peptides.

Quantitative Data Summary

Direct head-to-head quantitative comparisons of HBTU and PyBOP in standard peptide synthesis are not extensively documented in readily available literature. However, data from specific applications provide valuable insights into their relative performance.

Table 1: Performance in Aza-Peptide Synthesis

Coupling ReagentObserved Rate Constant (k_obs, min⁻¹)Half-life (min)Acylation Yield (%)
TBTU (analog of HBTU)0.004 ± 0.00115069 ± 5
PyBOP0.005 ± 0.00215065 ± 14

This data is from a study on the synthesis of an aza-peptide, which is known to be a challenging coupling. The reaction was performed at 25°C in DMF.

In the context of synthesizing peptide-oligonucleotide conjugates on a solid support, both HBTU and PyBOP were found to produce low yields of the desired product.[3] Another study focusing on the coupling of hindered, N-methylated dipeptides reported that significant yields could be obtained with HBTU when used in excess.[4]

Reaction Mechanisms

The distinct mechanisms of action of HBTU and PyBOP are key to understanding their reactivity.

HBTU Activation Pathway

HBTU is classified as a uronium salt, though it exists in its guanidinium isomer form.[2] It activates a carboxylic acid by forming an HOBt active ester, which is then susceptible to nucleophilic attack by the amine.

HBTU_Mechanism CarboxylicAcid R-COOH ActiveEster R-CO-OBt CarboxylicAcid->ActiveEster HBTU, Base HBTU HBTU Base Base PeptideBond R-CO-NH-R' ActiveEster->PeptideBond R'-NH2 Amine R'-NH2 Amine->PeptideBond Byproducts Tetramethylurea + HOBt PyBOP_Mechanism CarboxylicAcid R-COOH ActiveEster R-CO-OBt CarboxylicAcid->ActiveEster PyBOP, Base PyBOP PyBOP Base Base PeptideBond R-CO-NH-R' ActiveEster->PeptideBond R'-NH2 Amine R'-NH2 Amine->PeptideBond Byproduct Tripyrrolidinophosphine oxide + HOBt SPPS_Workflow Start Start with resin-bound amino acid/peptide Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Amino Acid + Coupling Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Check for completion (e.g., Kaiser test) Wash2->Check Check->Coupling Positive (recouple) Repeat Repeat cycle for next amino acid Check->Repeat Negative Repeat->Deprotection End Final deprotection and cleavage from resin Repeat->End

References

Navigating the Peptide Coupling Landscape: When to Choose HBTU Over Other Uronium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and cost-effectiveness. Among the plethora of available options, uronium salts have established themselves as a cornerstone of modern peptide chemistry. This guide provides an objective comparison of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with other commonly used uronium salts, supported by experimental data, to delineate the specific scenarios where HBTU proves to be the reagent of choice.

Executive Summary

HBTU is a widely utilized and effective coupling reagent that offers a favorable balance of reactivity, stability, and cost. While newer reagents may offer advantages in specific contexts, HBTU remains a robust and reliable option for a broad range of peptide synthesis applications. It demonstrates high coupling efficiency and effectively suppresses racemization, particularly when used in conjunction with an additive like HOBt. The decision to use HBTU over other uronium salts such as HATU, HCTU, or COMU will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the desired reaction speed, and considerations of cost and safety.

Performance Comparison of Uronium Salts

The efficacy of a coupling reagent is primarily evaluated based on its coupling efficiency (yield) and its ability to minimize the loss of stereochemical integrity (racemization). The following tables summarize the performance of HBTU in comparison to other prominent uronium salts based on available experimental data.

Table 1: Comparison of Coupling Efficiency (%)

Coupling ReagentStandard PeptidesHindered Amino AcidsDifficult Sequences
HBTU ~95-99%GoodGood to Excellent
HATU >99%ExcellentExcellent
HCTU ~98-99%Very GoodExcellent
TBTU ~95-99%GoodGood
COMU >99%ExcellentExcellent

Note: The exact yields can vary depending on the specific amino acids, solvent, and reaction conditions.

Table 2: Comparison of Racemization (%)

Coupling ReagentStandard ConditionsRacemization-Prone Residues
HBTU Low (<1%)Low to Moderate
HATU Very Low (<0.5%)Low
HCTU Low (<1%)Low
TBTU Low (<1%)Low to Moderate
COMU Very Low (<0.5%)Very Low

Note: Racemization is highly sequence and condition dependent. The values presented are indicative.

When to Choose HBTU: A Decision-Making Guide

HBTU is a versatile reagent, but its strengths are most pronounced in the following situations:

  • Routine Peptide Synthesis: For the synthesis of standard, non-complex peptides, HBTU provides a reliable and cost-effective solution, consistently delivering high yields and low racemization.[1]

  • Cost-Sensitive Projects: HBTU is generally more economical than some of the more specialized uronium salts like HATU, making it an attractive option for large-scale synthesis or when budget constraints are a primary concern.

  • Established Protocols: Due to its long-standing presence and extensive use in the field, a vast number of optimized protocols featuring HBTU are available in the literature, providing a solid foundation for new synthesis projects.[2][3]

  • Moderate to High Coupling Efficiency Requirements: While reagents like HATU may offer slightly faster reaction kinetics, HBTU provides excellent coupling efficiency, often completing reactions within 10-30 minutes.[2]

The following flowchart provides a visual guide to aid in the selection of an appropriate coupling reagent.

G Coupling Reagent Selection Guide start Start: Define Synthesis Needs cost Is cost a primary constraint? start->cost speed Is rapid coupling critical? cost->speed No hbtu Choose HBTU cost->hbtu Yes hindered Are there sterically hindered or racemization-prone amino acids? speed->hindered No hatu_comu Consider HATU or COMU speed->hatu_comu Yes safety Are there stringent safety requirements? hindered->safety No hctu Consider HCTU or HATU hindered->hctu Yes safety->hbtu No comu Consider COMU safety->comu Yes

A decision guide for selecting a peptide coupling reagent.

The Mechanism of HBTU in Peptide Bond Formation

HBTU facilitates the formation of a peptide bond by activating the carboxylic acid of an N-protected amino acid. The generally accepted mechanism proceeds through the formation of an active ester intermediate.

G HBTU Coupling Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic Acid Carboxylic Acid Active Ester HOBt Active Ester Carboxylic Acid->Active Ester HBTU, Base HBTU HBTU HBTU->Active Ester Base Base (e.g., DIPEA) Base->Active Ester Peptide Bond Peptide Bond Formation Active Ester->Peptide Bond Amine N-terminal Amine of second amino acid Amine->Peptide Bond

Simplified mechanism of HBTU-mediated peptide coupling.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below is a general protocol for a coupling reaction using HBTU in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Protocol for a Typical Coupling Cycle in SPPS:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Workflow for Comparing Coupling Reagents:

The following diagram illustrates a typical workflow for the comparative evaluation of different uronium salts.

G Workflow for Comparing Coupling Reagents cluster_0 Preparation cluster_1 Synthesis cluster_2 Analysis cluster_3 Evaluation A Prepare identical resin samples C Perform parallel synthesis of a model peptide using each reagent A->C B Prepare stock solutions of coupling reagents and amino acids B->C D Monitor reaction completion (e.g., Kaiser test) C->D E Cleave peptides from the resin D->E F Analyze crude peptide purity by HPLC E->F G Determine racemization by chiral chromatography E->G H Compare coupling yields, purity, and racemization levels F->H G->H

A typical workflow for the comparative evaluation of coupling reagents.

Conclusion

HBTU remains a highly relevant and valuable tool in the peptide chemist's arsenal. Its balance of reactivity, cost-effectiveness, and a wealth of established protocols make it an excellent choice for a wide array of applications. While newer reagents like HATU and COMU may offer advantages in terms of speed, efficiency with challenging sequences, and safety profiles, the decision to deviate from the well-trodden path of HBTU should be justified by specific synthetic challenges or project requirements. For routine synthesis and projects where economic considerations are paramount, HBTU continues to be a prudent and effective choice.

References

COMU: A Safer and More Efficient Alternative to HBTU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and optical integrity of the final peptide product. For years, benzotriazole-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been the workhorses in both academic and industrial laboratories. However, concerns over their potential explosiveness and skin-sensitizing properties have driven the development of safer and more efficient alternatives. Among these, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a superior third-generation uronium-type coupling reagent. This guide provides a comprehensive comparison of COMU and HBTU, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: Efficiency, Purity, and Racemization

The efficacy of a coupling reagent is determined by its ability to facilitate amide bond formation with high efficiency, minimal side reactions, and suppression of racemization. Comparative studies have demonstrated the advantages of COMU over HBTU in these critical aspects.

A key study evaluated the performance of COMU and HBTU in the synthesis of the challenging leu-enkephalin derivative, H-Tyr-Aib-Aib-Phe-Leu-NH2, a sequence prone to deletion of the Aib residue. The results, summarized in the table below, highlight the superior performance of COMU.

Coupling ReagentBase (equivalents)des-Aib (%)
COMU DIEA (2)0.26
HBTUDIEA (2)53
HATUDIEA (2)17
Table 1: Comparison of coupling efficiency in the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH2. Data sourced from a 2009 study on third-generation uronium-type coupling reagents.[1]

Another investigation into the synthesis of difficult sequences, such as ACP(65-74) and HIV-1 PR(81-99), found that while HBTU and HCTU showed slightly better coupling efficiency on traditional polystyrene-based resins, COMU's performance was comparable when using polyethylene glycol (PEG) resins.[2][3] This suggests that the choice of solid support can influence the relative performance of these reagents.

Safety Profile: A Decisive Advantage for COMU

One of the most significant advantages of COMU over HBTU lies in its enhanced safety profile. HBTU and other benzotriazole-based coupling reagents are known to have explosive potential and can cause skin sensitization.[4] In contrast, COMU is based on OxymaPure (ethyl (hydroxyimino)cyanoacetate), which is a non-explosive and less hazardous alternative to HOBt (1-hydroxybenzotriazole), the core of HBTU. This makes COMU a much safer reagent to handle and store, a critical consideration in any laboratory setting.

Chemical Properties and Mechanism of Action

The superior performance of COMU can be attributed to its unique chemical structure and mechanism of action.

dot

COMU_vs_HBTU_Structure cluster_comu COMU Structure cluster_hbtu HBTU Structure comu_img hbtu_img

Caption: Chemical structures of COMU and HBTU.

COMU is a uronium salt, existing in a more reactive O-form, while HBTU is an aminium salt, existing predominantly in the less reactive N-form. This inherent structural difference contributes to the higher reactivity of COMU.

The activation of a carboxylic acid by COMU proceeds through the formation of a highly reactive Oxyma-based active ester.

dot

COMU_Activation cluster_workflow COMU Activation Workflow CarboxylicAcid R-COOH ActiveEster R-CO-Oxyma (Active Ester) CarboxylicAcid->ActiveEster Activation COMU COMU COMU->ActiveEster Base Base Base->ActiveEster PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond Coupling Amine R'-NH2 Amine->PeptideBond Byproducts Morpholino Urea + Oxyma Anion PeptideBond->Byproducts

Caption: COMU activation and coupling workflow.

In contrast, HBTU activates carboxylic acids via the formation of an HOBt active ester.

dot

HBTU_Activation cluster_workflow HBTU Activation Workflow CarboxylicAcid R-COOH ActiveEster R-CO-OBt (Active Ester) CarboxylicAcid->ActiveEster Activation HBTU HBTU HBTU->ActiveEster Base Base Base->ActiveEster PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond Coupling Amine R'-NH2 Amine->PeptideBond Byproducts Tetramethylurea + HOBt Anion PeptideBond->Byproducts

Caption: HBTU activation and coupling workflow.

A significant advantage of COMU's byproducts is their high water solubility, which simplifies the purification process, especially in solution-phase synthesis.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using COMU and HBTU. These should be optimized based on the specific peptide sequence and resin.

Solid-Phase Peptide Synthesis Protocol using COMU

This protocol is based on the Fmoc/tBu strategy.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with COMU (3 equivalents) and a base such as diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids, a double coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis Protocol using HBTU

This protocol is also based on the Fmoc/tBu strategy.

  • Resin Swelling: Swell the resin (e.g., Wang resin or Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents, optional but recommended to suppress racemization) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Follow the same procedure as for the COMU protocol.

  • Peptide Precipitation and Purification: Follow the same procedure as for the COMU protocol.

Conclusion

COMU represents a significant advancement in peptide coupling chemistry, offering a safer, and in many cases, more efficient alternative to HBTU. Its non-explosive nature, coupled with high reactivity, reduced racemization, and the generation of water-soluble byproducts, makes it an attractive choice for modern peptide synthesis. While HBTU remains a widely used and effective reagent, the compelling safety and performance advantages of COMU position it as the preferred coupling reagent for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.

References

HBTU's Efficacy in Racemization Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to impurities that compromise the biological activity and therapeutic potential of the final product. The choice of coupling reagent is a critical factor in mitigating this unwanted side reaction. This guide provides an objective comparison of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with other common peptide coupling reagents, focusing on its effectiveness in suppressing racemization, supported by experimental data and protocols.

HBTU is a popular uronium-based coupling reagent renowned for its ability to facilitate efficient peptide bond formation while minimizing racemization.[1][2][3] Its mechanism involves the rapid activation of the carboxylic acid group of an N-protected amino acid, forming a stabilized HOBt (Hydroxybenzotriazole) active ester.[4] This active ester then readily reacts with the free amino group of another amino acid or peptide chain. The high efficiency and speed of this reaction are key to HBTU's success in preserving the chirality of the amino acids.[1]

Comparative Analysis of Racemization Levels

The effectiveness of a coupling reagent in preventing racemization is often evaluated by synthesizing a model peptide known to be susceptible to this side reaction and then quantifying the diastereomeric impurities. The following table presents a summary of racemization levels observed with various coupling reagents under comparable conditions.

Coupling ReagentAdditiveRacemization (%)Notes
HBTU HOBtLowEfficiently suppresses racemization through rapid formation of an active ester.[1][2][5]
HATU HOAtVery LowOften exhibits lower racemization than HBTU due to the 7-aza-HOBt (HOAt) moiety, which accelerates coupling.[6]
HCTU 6-Cl-HOBtLowMore reactive than HBTU and can lead to higher yields in difficult couplings, with comparable racemization suppression.[7]
TBTU HOBtLowSimilar in performance to HBTU with minimal racemization.[8]
BOP HOBtLowAn older phosphonium-based reagent that also shows minimal racemization.[6]
PyBOP HOBtLowA phosphonium-based alternative to BOP.
DCC HOBtHigherA carbodiimide-based reagent that is known to cause higher levels of racemization if not used with an additive like HOBt.[9]
COMU OxymaPureVery LowA newer generation uronium salt that shows excellent racemization suppression and is considered safer than HOBt-based reagents.[10][11]

Note: The exact percentage of racemization can vary depending on the specific amino acid sequence, solvent, temperature, and base used.

Experimental Protocol: Racemization Assay

The following is a generalized protocol for assessing the level of racemization during a peptide coupling reaction.

Objective: To quantify the percentage of diastereomeric peptide formation using a specific coupling reagent.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-L-Val-OMe·HCl)

  • Coupling reagent (e.g., HBTU)

  • Additive (if required, e.g., HOBt)

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Activation: Dissolve the N-protected amino acid in anhydrous DMF. Add the coupling reagent and additive (if applicable). Finally, add the base to initiate the activation of the carboxylic acid.

  • Coupling: To a separate vial, dissolve the amino acid ester hydrochloride in anhydrous DMF and neutralize with the base. Add this solution to the activated amino acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).

  • Work-up: Quench the reaction and perform a standard aqueous work-up to remove water-soluble byproducts.

  • Analysis: Dissolve the crude peptide product in a suitable solvent and analyze by chiral HPLC to separate and quantify the LL and LD diastereomers.

  • Calculation: The percentage of racemization is calculated using the peak areas of the two diastereomers: % Racemization = [Area(LD) / (Area(LL) + Area(LD))] x 100

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key chemical pathways and the experimental process.

G cluster_activation Activation cluster_coupling Peptide Bond Formation cluster_racemization Racemization (Side Reaction) CarboxylicAcid N-Protected Amino Acid ActiveEster OBt Active Ester CarboxylicAcid->ActiveEster + HBTU, Base HBTU HBTU Base Base Peptide Desired Peptide ActiveEster->Peptide + Amine Oxazolone Oxazolone ActiveEster->Oxazolone Base Amine Amino Acid/ Peptide Amine RacemicPeptide Racemized Peptide Oxazolone->RacemicPeptide + Amine

Caption: HBTU-mediated coupling and the competing racemization pathway.

G cluster_workflow Experimental Workflow for Racemization Assay Start Start Dissolve Dissolve Reagents (Amino Acids, HBTU, Base) Start->Dissolve Activate Activate Carboxylic Acid Dissolve->Activate Couple Add Amine Component & React Activate->Couple Workup Quench and Work-up Couple->Workup Analyze Chiral HPLC Analysis Workup->Analyze Calculate Calculate % Racemization Analyze->Calculate End End Calculate->End

Caption: Workflow for the quantitative analysis of racemization.

References

A Head-to-Head Battle of Peptide Coupling Reagents: HBTU vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that significantly impacts reaction efficiency, product purity, and overall cost. For researchers, scientists, and drug development professionals, navigating the landscape of available reagents can be a daunting task. This guide provides a comprehensive cost-benefit analysis of one of the most widely used coupling reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), against its main competitors: HATU, HCTU, and the classic carbodiimide combination EDC/HOBt.

At a Glance: Performance and Cost Comparison

To facilitate a rapid and objective comparison, the following table summarizes the key performance indicators and approximate costs of the discussed coupling reagents. Prices are based on an aggregation of data from various suppliers and are subject to change.

Coupling ReagentRelative Cost (per gram)Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HBTU
HighLow to ModerateReliable, well-established, good balance of cost and performance.Can undergo guanidinylation side reactions.
HATU
Very HighVery LowSuperior for hindered couplings and racemization-prone amino acids.Significantly more expensive.
HCTU
$
HighLowMore reactive than HBTU, often at a lower cost than HATU.Potential for guanidinylation.
EDC/HOBt $Moderate to HighModerateVery cost-effective, water-soluble byproducts (EDC).Can be less efficient for difficult couplings, risk of side reactions.

Delving Deeper: A Technical Examination

The true value of a coupling reagent lies in the balance between its cost and its performance in the laboratory. While HATU often emerges as the top performer in terms of speed and purity, its high price point necessitates a careful consideration of its cost-effectiveness for a given application.

HBTU: The Workhorse of Peptide Synthesis

HBTU has long been a staple in solid-phase peptide synthesis (SPPS) due to its reliability and favorable balance of efficiency and cost. It readily activates carboxylic acids to form an active ester, which then reacts with the amine to form the peptide bond. While generally providing high yields and low levels of racemization, HBTU is not without its drawbacks. A notable side reaction is the potential for guanidinylation of the N-terminal amine, which can lead to chain termination.

HATU: The High-Performance Option

HATU, which incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety, is widely regarded as one of the most efficient coupling reagents available.[1] It excels in challenging couplings, such as those involving sterically hindered amino acids or racemization-prone residues. The superior performance of HATU often translates to higher crude peptide purity, which can significantly reduce the time and cost associated with downstream purification. However, the substantially higher cost of HATU is a major consideration, particularly for large-scale synthesis.

HCTU: The Middle Ground

HCTU was developed as a more reactive and often more cost-effective alternative to HBTU, without reaching the high price point of HATU. The chlorine substitution on the benzotriazole ring enhances its reactivity. In many cases, HCTU can provide results comparable to HATU at a lower cost, making it an attractive option for optimizing synthesis protocols.

EDC/HOBt: The Economical Choice

The combination of a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-hydroxybenzotriazole) remains a popular choice due to its low cost. EDC is particularly advantageous in aqueous-based couplings as its urea byproduct is water-soluble, simplifying purification. While effective for many standard couplings, the EDC/HOBt system can be less efficient for more difficult sequences and may lead to higher levels of side products and racemization compared to the uronium/aminium salt-based reagents.

Experimental Protocols: A General Guideline

The following protocols provide a general framework for utilizing these coupling reagents in solid-phase peptide synthesis. It is important to note that optimal conditions may vary depending on the specific peptide sequence and the resin used.

Standard HBTU/HATU/HCTU Coupling Protocol
  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, and repeat once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (HBTU, HATU, or HCTU; 3-5 equivalents) and a base such as DIPEA (diisopropylethylamine; 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Standard EDC/HOBt Coupling Protocol
  • Resin Swelling and Deprotection: Follow steps 1-3 from the protocol above.

  • Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the resin.

    • Add EDC (3-5 equivalents) to the reaction mixture.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 from the protocol above.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the underlying chemistry, the following diagrams, generated using Graphviz, illustrate the reaction mechanisms of the coupling reagents and a typical experimental workflow for solid-phase peptide synthesis.

Peptide_Coupling_Mechanism cluster_HBTU HBTU Activation cluster_EDC EDC/HOBt Activation cluster_Coupling Peptide Bond Formation RCOOH_HBTU R-COOH RCOO_HBTU R-COO⁻ RCOOH_HBTU->RCOO_HBTU -H⁺ Base_HBTU Base ActiveEster_HBTU Active Ester RCOO_HBTU->ActiveEster_HBTU + HBTU HBTU HBTU Urea_HBTU Tetramethylurea ActiveEster_HBTU->Urea_HBTU - Byproduct ActiveEster Active Ester ActiveEster_HBTU->ActiveEster RCOOH_EDC R-COOH O_Acylisourea O-Acylisourea RCOOH_EDC->O_Acylisourea + EDC EDC EDC ActiveEster_EDC HOBt Active Ester O_Acylisourea->ActiveEster_EDC + HOBt HOBt HOBt EDC_Urea EDC Urea ActiveEster_EDC->EDC_Urea - Byproduct ActiveEster_EDC->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Amine R'-NH₂ Amine->PeptideBond

Caption: Generalized reaction mechanism for peptide bond formation using HBTU and EDC/HOBt.

SPPS_Workflow Start Start: Resin Swell 1. Swell Resin Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Amino Acid Wash1->Couple Wash2 5. Wash Couple->Wash2 Check 6. Kaiser Test Wash2->Check Repeat Repeat Coupling Check->Repeat Positive NextCycle Next Amino Acid Check->NextCycle Negative Repeat->Couple NextCycle->Deprotect Cleave 7. Cleave from Resin NextCycle->Cleave Final Cycle Purify 8. Purify Peptide Cleave->Purify End End: Pure Peptide Purify->End

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: Making the Right Choice for Your Synthesis

The selection of a peptide coupling reagent is a multifaceted decision that requires a careful evaluation of cost, efficiency, and the specific demands of the peptide being synthesized.

  • For routine, non-challenging peptide synthesis on a budget, the EDC/HOBt combination remains a viable and economical option.

  • HBTU stands as a reliable and well-balanced choice for a wide range of applications, offering a good compromise between cost and performance.

  • When facing difficult couplings, sterically hindered amino acids, or a high risk of racemization, the superior efficiency of HATU can justify its higher cost by improving purity and reducing downstream processing efforts.

  • HCTU presents an attractive alternative, often providing a performance boost over HBTU at a more accessible price point than HATU.

Ultimately, the optimal choice will depend on a thorough analysis of the specific synthetic challenge at hand, weighing the upfront cost of the reagent against the potential savings in time, purification efforts, and overall project success.

References

Safety Operating Guide

Navigating the Safe Disposal of HBTU: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a hazardous chemical requiring careful handling and disposal. This guide provides essential safety information and detailed procedures for its proper disposal to ensure the safety of laboratory personnel and compliance with regulations.

HBTU is a widely used coupling reagent in peptide synthesis, valued for its efficiency. However, it also presents several hazards, including skin, eye, and respiratory irritation. Furthermore, it is classified as a potentially explosive substance, underscoring the critical need for stringent safety protocols during its use and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Incompatibilities: Keep HBTU away from strong oxidizing agents and strong acids to prevent vigorous or explosive reactions.

  • Spill Response: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.

Quantitative Hazard Data

For a clear understanding of the primary hazards associated with HBTU, the following table summarizes its classification:

Hazard ClassificationCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Irritation2
Specific target organ toxicity (single exposure)3

Step-by-Step Disposal Protocol

The following procedure outlines a safe and effective method for the neutralization and disposal of HBTU waste in a laboratory setting. This protocol is designed to degrade the reactive components of HBTU into less hazardous, water-soluble byproducts.

Objective: To hydrolyze the uronium salt and neutralize the hexafluorophosphate anion.

Materials:

  • HBTU waste (solid or in a reaction solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH paper or pH meter

  • Appropriate hazardous waste container, properly labeled

Experimental Protocol:

  • Initial Quenching:

    • For residual HBTU in reaction vessels, first quench the reaction mixture with a suitable solvent like isopropanol to react with any remaining active species.

  • Basification for Hydrolysis:

    • Carefully and slowly add a 1 M sodium hydroxide (NaOH) solution to the HBTU waste. This should be done in a suitable container, such as a beaker or flask, placed in an ice bath to control any potential exothermic reaction.

    • The basic solution will facilitate the hydrolysis of the tetramethyluronium moiety.

    • Stir the mixture gently for at least one hour to ensure complete degradation. The primary byproducts of this step are 1-hydroxybenzotriazole (HOBt), tetramethylurea, and sodium hexafluorophosphate, which are water-soluble.

  • Neutralization:

    • After the hydrolysis is complete, check the pH of the solution using pH paper or a pH meter.

    • Carefully neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6 and 8. This step is crucial to neutralize the excess sodium hydroxide.

  • Final Disposal:

    • Once neutralized, the aqueous waste solution can be disposed of in the appropriate aqueous hazardous waste container, in accordance with your institution's and local regulations.

    • Ensure the waste container is clearly and accurately labeled with its contents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of HBTU waste.

HBTU_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_verification Verification PPE Wear Appropriate PPE Ventilation Work in Fume Hood Quench Quench Reaction (if applicable) Hydrolyze Hydrolyze with 1M NaOH Quench->Hydrolyze Slowly add base Check_pH Check pH (6-8) Hydrolyze->Check_pH After 1 hour Neutralize Neutralize with 1M HCl Neutralize->Check_pH Re-check pH Dispose Dispose in Aqueous Waste Label_Waste Label Waste Container Dispose->Label_Waste Check_pH->Neutralize If pH > 8 Check_pH->Dispose If pH is 6-8

Caption: Logical workflow for the safe disposal of HBTU waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of HBTU, minimizing risks and fostering a secure laboratory environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

Essential Safety and Operational Guidance for Handling HDBTU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potentially hazardous chemicals like HDBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, safe handling procedures, and disposal plans to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety Glasses with Side Shields or GogglesEye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] If splashing is a risk, chemical safety goggles should be worn.
Skin Chemical-Resistant GlovesHandle with gloves. Nitrile or other resistant gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
Respiratory Dust Respirator or Use in a Ventilated AreaA dust respirator should be used when handling the solid form, especially if dust is generated.[2] Operations should be carried out in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][3]

Quantitative Exposure Limits

As of the latest safety data sheets, specific occupational exposure limits such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been established for this compound. Therefore, it is essential to handle this chemical with a high degree of caution and to minimize exposure through the consistent use of the recommended personal protective equipment and engineering controls.

Safe Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed. This process covers the entire lifecycle of the chemical in a laboratory setting, from initial preparation to final disposal.

HDBTU_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE (Lab Coat, Gloves, Eye Protection) gather_ppe->don_ppe weigh Weigh this compound (Minimize Dust Generation) don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.

  • Store away from incompatible materials.

Spill Management:

  • In case of a small spill, use appropriate tools to carefully scoop the solid material into a designated waste container.[2]

  • Avoid generating dust.

  • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local and regional regulations.[2]

  • For large spills, evacuate the area and follow emergency procedures.

Disposal:

  • Dispose of unused this compound and contaminated waste in a designated, labeled hazardous waste container.

  • Consult with a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[1]

  • Do not dispose of this compound down the drain.[3]

By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.